4-Hydroxyphenylboronic acid pinacol ester
Description
The exact mass of the compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZJRAGTCRORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370404 | |
| Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269409-70-3 | |
| Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxyphenylboronic Acid Pinacol Ester from 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyphenylboronic acid pinacol ester from 4-iodophenol, a critical transformation in organic chemistry and drug discovery. This versatile building block is frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures found in numerous pharmaceuticals and advanced materials.
Introduction
The synthesis of arylboronic acid pinacol esters is a cornerstone of modern organic synthesis. Among these, this compound is of particular interest due to the presence of a reactive hydroxyl group, which can be further functionalized. The Miyaura borylation reaction is the most common and efficient method for preparing this compound from the corresponding aryl halide, in this case, 4-iodophenol.[1][2][3] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds under mild conditions.[1][2][3]
This guide will delve into the mechanistic details of the Miyaura borylation, provide a detailed experimental protocol, present relevant quantitative data, and offer visual representations of the key processes involved.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from 4-iodophenol proceeds via a Miyaura borylation reaction. The generally accepted catalytic cycle and the overall experimental workflow are depicted below.
Catalytic Cycle of Miyaura Borylation
The reaction is catalyzed by a palladium(0) complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
An In-Depth Technical Guide to 4-Hydroxyphenylboronic Acid Pinacol Ester: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a stable, easily handled precursor to the corresponding boronic acid, which is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound.
Chemical Structure and Identification
The structure of this compound features a phenol ring substituted at the para position with a pinacol boronate ester group. The pinacol group, derived from pinacol (2,3-dimethylbutane-2,3-diol), serves to protect the boronic acid moiety, enhancing its stability and facilitating purification and handling.[4]
Molecular Structure:
Chemical Structure of this compound
| Identifier | Value |
| CAS Number | 269409-70-3[5] |
| Molecular Formula | C₁₂H₁₇BO₃[5] |
| Molecular Weight | 220.07 g/mol [6] |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol[7] |
| Synonyms | 4-Hydroxybenzeneboronic acid pinacol ester, 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[8] |
| InChI | 1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3[6] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccc(O)cc2[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | Off-white to light brown solid/powder | [9] |
| Melting Point | 113-117 °C | [3][10] |
| Boiling Point | 333.8 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and THF. Insoluble in water. | [11][12] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | |
| Purity (HPLC) | ≥97% | [3] |
Spectroscopic Data
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
| Spectroscopic Data | Interpretation | Reference |
| ¹H NMR | The proton NMR spectrum is consistent with the chemical structure, showing characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the pinacol group. | [13] |
| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbon atoms of the phenyl ring and the pinacol moiety. | [14] |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and B-O stretching of the boronate ester. | [13] |
| Mass Spectrometry (MS) | Mass spectral analysis confirms the molecular weight of the compound. | [13] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[4]
Reaction Scheme:
Miyaura Borylation for Synthesis
Materials:
-
4-Bromophenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc) or another suitable base
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).
-
Add anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.
Reaction Scheme:
Suzuki-Miyaura Coupling Application
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., toluene/ethanol, dioxane/water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (1-5 mol%).
-
Add the solvent system and the aqueous base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.[12]
Signaling Pathways and Experimental Workflows
The primary utility of this compound is within the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules, particularly in the fields of drug discovery and materials science. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-羟基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. clearsynth.com [clearsynth.com]
- 6. (4-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-70-3 | TCI AMERICA [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 269409-70-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. 2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL | 269409-97-4 [chemicalbook.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. This compound(269409-70-3) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
Spectroscopic Analysis of 4-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyphenylboronic acid pinacol ester (CAS No. 269409-70-3). This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and is also explored for its potential in developing responsive materials.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, based on available experimental and predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Ar-H (ortho to Boron) |
| ~6.80 | Doublet | 2H | Ar-H (meta to Boron) |
| ~4.90 | Singlet | 1H | Ar-OH |
| 1.33 | Singlet | 12H | -C(CH₃)₂ |
Note: The ¹H NMR spectrum is consistent with the structure of this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR):
No direct experimental ¹³C NMR data for this compound was found in the public domain. The following are estimated chemical shifts based on the analysis of the closely related compound, 4-methoxyphenylboronic acid pinacol ester, and general principles of NMR spectroscopy.
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-OH (ipso) |
| ~137 | C-H (ortho to Boron) |
| ~115 | C-H (meta to Boron) |
| ~125 | C-B (ipso, often weak or not observed) |
| ~84 | -C (CH₃)₂ |
| ~25 | -C(C H₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1360 | Strong | B-O stretch |
| ~1270 | Strong | C-O stretch (phenolic) |
| ~1140 | Strong | C-O stretch (pinacol) |
| ~850 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 220.13 | [M]⁺ (Molecular Ion) |
| 205.11 | [M - CH₃]⁺ |
| 163.09 | [M - C(CH₃)₃]⁺ |
| 136.08 | [M - OC(CH₃)₂C(CH₃)₂O]⁺ |
| 94.04 | [C₆H₅OH]⁺ |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for phenylboronic acid pinacol esters.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
FT-IR Spectroscopy Protocol:
-
Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid to promote ionization.[2]
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structure elucidation.
References
A Comprehensive Technical Guide to the Characterization of 4-Hydroxyphenylboronic acid pinacol ester (CAS: 269409-70-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the characterization of 4-Hydroxyphenylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document outlines its key physicochemical properties, provides in-depth experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and presents its safety and handling information. This guide is intended to be a valuable resource for researchers utilizing this compound in their work.
Introduction
This compound, with the CAS number 269409-70-3, is a derivative of phenylboronic acid.[1][2] The pinacol ester group provides stability and ease of handling compared to the corresponding boronic acid, making it a widely used building block in organic chemistry.[3] Its applications are prominent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of a hydroxyl group on the phenyl ring offers a site for further functionalization, enhancing its synthetic utility. Recent studies have also explored its use in the development of ROS-responsive materials for intelligent drug delivery systems.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₇BO₃ | [1][5][6] |
| Molecular Weight | 220.07 g/mol | [1][2][5] |
| Appearance | White to off-white or light brown crystalline powder | [3] |
| Melting Point | 113-117 °C | [1][2][7] |
| Boiling Point | 333.8 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO. | [3] |
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of this compound. The following sections detail the experimental protocols and expected results for its analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Ar-H (ortho to Boron) |
| ~6.80 | Doublet | 2H | Ar-H (ortho to OH) |
| ~5.0 (variable) | Singlet (broad) | 1H | OH |
| 1.33 | Singlet | 12H | -C(CH ₃)₂ |
Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by a D₂O exchange experiment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~158.0 | C -OH |
| ~136.5 | Ar-C (ortho to Boron) |
| ~128.0 (broad) | C -B |
| ~114.5 | Ar-C (ortho to OH) |
| ~83.8 | -C (CH₃)₂ |
| ~24.8 | -C(C H₃)₂ |
Note: The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile organic solvent.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Record the mass spectrum over an appropriate mass-to-charge (m/z) range.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 163 | [M - C(CH₃)₃]⁺ |
| 121 | [HOC₆H₄B(OH)]⁺ |
| 93 | [C₆H₅O]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| ~2980, 2930 | Medium | C-H stretch (aliphatic) |
| ~1605, 1510 | Strong | C=C stretch (aromatic) |
| ~1360 | Strong | B-O stretch |
| ~1145 | Strong | C-O stretch (pinacol) |
| ~840 | Strong | C-H bend (para-disubstituted aromatic) |
Safety and Handling
This compound is classified as a warning-level hazard.[1][2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[6]
Diagrams
The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the characterization of this compound. The detailed physicochemical data, analytical protocols, and safety information presented herein are intended to equip researchers with the necessary knowledge for the effective and safe utilization of this important synthetic building block. The provided analytical data serves as a benchmark for quality control and structural verification.
References
The Pivotal Role of 4-Hydroxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the choice of the organoboron reagent. 4-Hydroxyphenylboronic acid pinacol ester has emerged as a widely utilized and advantageous coupling partner. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to illuminate its role in this critical reaction.
The Mechanism of Action: A Step-by-Step Analysis
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] The use of a boronic acid pinacol ester, such as this compound, introduces specific nuances to the crucial transmetalation step.
The Catalytic Cycle:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the organic halide generally follows the order I > Br > Cl.
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium(II) complex. For this compound, this process is influenced by several factors. A base is required to activate the boron reagent, facilitating the transfer of the 4-hydroxyphenyl group to the palladium center.[2] This step results in a new diorganopalladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the diorganopalladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
A significant aspect of using boronic acid pinacol esters is that they can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[3] However, the steric bulk of the pinacol group can influence the rate of this step.
Quantitative Data Presentation
The choice of the boron reagent significantly impacts the kinetics of the Suzuki-Miyaura coupling. The following tables summarize quantitative data comparing the reactivity of boronic acids and their pinacol esters.
| Boron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | >95 | [4] |
| Phenylboronic acid pinacol ester | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 95 | [2] |
| 2-Hydroxyphenylboronic acid pinacol ester | Pd catalyst | Base | Microemulsion | Not specified | 69 |
Table 1: Reaction Yields for Suzuki-Miyaura Coupling with Different Boron Reagents.
| Boron Reagent | Relative Rate of Transmetalation | Mechanistic Note | Reference |
| 4-Fluorophenylboronic acid | 1.00 | Forms a pre-transmetalation intermediate. | [5] |
| 4-Fluorophenylboronic acid pinacol ester | Slower | Does not form an observable pre-transmetalation intermediate, likely due to steric hindrance from the pinacol group. The reaction proceeds via a slower, direct transmetalation pathway. | [5] |
Table 2: Relative Rates of Transmetalation.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is a composite based on generally accepted procedures and should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Comparison of transmetalation pathways for boronic acids and pinacol esters.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties like melting point and solubility for 4-Hydroxyphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-Hydroxyphenylboronic acid pinacol ester (also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), a versatile reagent in modern organic synthesis and materials science. This document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and illustrates its role in significant chemical transformations.
Physical and Chemical Properties
This compound is a white to light brown crystalline powder.[1][2][3] It is a key intermediate in various chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] The pinacol ester group provides stability, making it easier to handle and store compared to the corresponding boronic acid.
Quantitative Data Summary
The following tables summarize the reported physical properties of this compound.
Table 1: General Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇BO₃ | [4] |
| Molecular Weight | 220.07 g/mol | [5] |
| Appearance | Yellow to light brown crystalline powder | [1] |
| Density | 1.08 g/cm³ | [1] |
| Boiling Point | 333.8°C at 760 mmHg | [1] |
| Flash Point | 155.7°C | [1] |
Table 2: Melting Point
| Reported Range (°C) | Reference(s) |
| 112-117 | [1] |
| 113-117 | [4][5] |
| 114-118 | [3] |
Table 3: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [6] |
| Chloroform | High solubility | [7] |
| 3-Pentanone | High solubility | [7] |
| Acetone | High solubility | [7] |
| Dipropyl Ether | High solubility | [7] |
| Methylcyclohexane | Low solubility | [7] |
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus or a Thiele tube. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8] Impurities can lead to a depression and broadening of the melting range.[8]
Apparatus and Materials:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
-
Heating oil (for Thiele tube)
-
Sample of this compound
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[8][9]
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[9]
-
Apparatus Setup:
-
Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[8] Suspend the assembly in the Thiele tube filled with heating oil.
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly, at a rate of 1-2°C per minute, especially near the expected melting point.[8]
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted.[8]
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, repeat the determination with fresh samples until consistent values are obtained.
Solubility Determination
This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents at room temperature. Solubility is typically defined as the dissolution of a specified amount of solute in a specified amount of solvent.
Apparatus and Materials:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Graduated pipettes or cylinders
-
Spatula and weighing balance
-
Sample of this compound
-
Solvents: Water, 5% NaOH, 5% HCl, and selected organic solvents (e.g., ethanol, acetone, hexane).
Procedure:
-
Initial Test in Water:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of water in small portions, shaking vigorously after each addition.[10]
-
Observe if the compound dissolves completely. If it is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[11][12]
-
-
Tests in Aqueous Acid and Base (for water-insoluble compounds):
-
5% NaOH: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking well. Solubility indicates the presence of an acidic functional group.[10][12]
-
5% HCl: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking well. Solubility suggests the presence of a basic functional group, such as an amine.[10][12]
-
-
Tests in Organic Solvents:
-
Reporting: Classify the compound's solubility in each tested solvent (e.g., "soluble," "insoluble"). For quantitative analysis, a more rigorous method involving preparing saturated solutions and determining the concentration of the dissolved solute would be necessary.
Key Applications and Workflows
This compound is a valuable reagent due to its specific reactivity and stability. Below are diagrams illustrating its role in two significant applications.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a common coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
ROS-Responsive Drug Delivery Systems
The boronic ester moiety can be cleaved by reactive oxygen species (ROS), which are often overproduced in inflammatory or cancerous microenvironments. This property is exploited to create "smart" drug delivery systems that release their payload specifically at the target site.[6][14]
Caption: Workflow for a ROS-responsive drug delivery system.
References
- 1. This compound CAS 269409-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. nbinno.com [nbinno.com]
- 3. americanelements.com [americanelements.com]
- 4. 269409-70-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound 97 269409-70-3 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.ws [chem.ws]
- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Aryl Boronate Esters in Cross-Coupling Reactions: A Technical Guide
Introduction
The development of palladium-catalyzed cross-coupling reactions has revolutionized the field of organic synthesis, providing a powerful and versatile methodology for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling has emerged as a particularly robust and widely adopted strategy, owing to the low toxicity, high stability, and broad functional group tolerance of the requisite organoboron reagents. This technical guide provides an in-depth exploration of the discovery and historical development of aryl boronate esters in cross-coupling reactions, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries, the evolution from boronic acids to advanced boronate esters, and the practical aspects of their synthesis and application, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.
The Genesis of a Nobel-Winning Reaction: The Suzuki-Miyaura Coupling
The foundation of modern cross-coupling chemistry was laid in the late 1970s through the pioneering work of Akira Suzuki and Norio Miyaura. Their initial reports described the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, a transformation that would later earn Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[1]
Early Discoveries with Alkenylboranes
The first foray into this new territory was the stereospecific synthesis of conjugated dienes, published in 1979. This work demonstrated the coupling of 1-alkenylboranes with 1-alkenyl halides in the presence of a palladium catalyst and a base. A key observation was the retention of stereochemistry of the double bonds, highlighting the precision of this new method.
The Advent of Aryl-Aryl Bond Formation
Two years later, in 1981, Suzuki and Miyaura extended this methodology to the synthesis of biaryls, a structural motif of immense importance in pharmaceuticals and materials science.[2] This seminal work detailed the cross-coupling of arylboronic acids with aryl halides, laying the groundwork for what is now ubiquitously known as the Suzuki-Miyaura coupling.
Table 1: Selected Yields from the Seminal 1981 Suzuki-Miyaura Publication
| Arylboronic Acid | Aryl Halide | Base | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Iodobenzene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 84 |
| Phenylboronic acid | Bromobenzene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 72 |
| p-Tolylboronic acid | p-Iodotoluene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 95 |
| p-Methoxyphenylboronic acid | p-Bromoanisole | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 96 |
| p-Chlorophenylboronic acid | p-Iodochlorobenzene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 87 |
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.
The Rise of Aryl Boronate Esters: Advantages Over Boronic Acids
While the initial discoveries utilized arylboronic acids, the field quickly evolved towards the use of aryl boronate esters. This shift was driven by several key advantages that boronate esters offer in terms of stability, handling, and reactivity.
-
Enhanced Stability: Arylboronic acids are susceptible to decomposition through protodeboronation and trimerization to form boroxines. Boronate esters, particularly those derived from diols like pinacol, are significantly more stable, allowing for easier purification by chromatography and longer shelf life.
-
Improved Solubility: Boronate esters often exhibit better solubility in organic solvents commonly used in cross-coupling reactions compared to the corresponding boronic acids.
-
Tunable Reactivity: The reactivity of boronate esters can be modulated by the choice of the diol. This has led to the development of a diverse range of boronate esters with tailored properties.
A Comparative Look at Common Aryl Boronate Esters
The versatility of the Suzuki-Miyaura coupling has been greatly expanded by the development of various types of boronate esters. Here, we compare some of the most widely used examples.
Pinacol Esters
Aryl boronate pinacol esters are the most common and commercially available boronate esters. They are generally stable solids that are easily handled and purified. Their synthesis is readily achieved through the Miyaura borylation reaction.
Neopentyl Glycol Esters
Neopentyl glycol boronate esters have gained popularity due to their enhanced stability and, in some cases, improved reactivity in anhydrous conditions.
MIDA Esters
N-methyliminodiacetic acid (MIDA) boronate esters represent a significant advancement in the field. The trivalent nitrogen atom in the MIDA ligand coordinates to the boron center, forming a tetracoordinate species. This renders the MIDA boronates exceptionally stable and unreactive under anhydrous cross-coupling conditions. Deprotection to the active boronic acid is achieved under mild aqueous basic conditions, allowing for a "slow-release" of the boronic acid. This is particularly advantageous for cross-coupling reactions involving unstable boronic acids.
Table 2: Comparative Yields of Different Boron Reagents in Suzuki-Miyaura Coupling
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 88 |
| 4-Chlorotoluene | 2-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Low/Decomposition |
| 4-Chlorotoluene | 2-Pyridyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 91 |
Note: Yields are compiled from various sources and are intended for comparative illustration. Direct comparison requires identical reaction conditions.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a common aryl boronate pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester via Miyaura Borylation
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium acetate (KOAc, 1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methoxyphenylboronic acid pinacol ester as a white solid.
Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid Pinacol Ester with 4-Bromoanisole
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired biaryl product.
Conclusion and Future Outlook
The discovery and development of aryl boronate esters for use in cross-coupling reactions have had a profound impact on the landscape of modern organic synthesis. From the initial use of boronic acids to the sophisticated, highly stable MIDA boronates, the evolution of these reagents has enabled the construction of increasingly complex molecules with greater efficiency and control. The continued development of novel boronate esters and more active and selective catalyst systems promises to further expand the scope and utility of the Suzuki-Miyaura coupling, empowering chemists in their pursuit of new medicines, materials, and technologies. The stability and versatility of aryl boronate esters ensure their continued prominence as indispensable tools for synthetic chemists for the foreseeable future.
References
The Cornerstone of Modern Synthesis: A Technical Guide to Suzuki-Miyaura Reactions with Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5][6] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[7] This guide provides an in-depth exploration of the fundamental principles of the Suzuki-Miyaura reaction, with a specific focus on the use of boronic esters—a class of organoboron reagents offering distinct advantages in stability and handling for researchers in academia and the pharmaceutical industry.[3][8]
The Catalytic Cycle: A Palladium-Orchestrated Dance
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7][8][9] The cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[4][7] This step is often the rate-limiting step of the overall reaction.
-
Transmetalation: This crucial step involves the transfer of the organic group (R²) from the boron atom of the boronic ester to the palladium center, displacing the halide.[4][7] The mechanism of this step with boronic esters has been a subject of considerable study.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
An In-Depth Technical Guide to 4-Hydroxyphenylboronic Acid Pinacol Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-hydroxyphenylboronic acid pinacol ester, a versatile compound with significant applications in organic synthesis and drug delivery. This document details its fundamental properties, explores its primary uses, and furnishes a detailed experimental protocol for a key application.
Core Compound Properties
This compound, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a white to light brown crystalline powder.[1] Its structure, featuring a pinacolborane group attached to a phenol ring, makes it a valuable intermediate in various chemical reactions.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₃[1][2][3] |
| Molecular Weight | 220.07 g/mol [1][2][3] |
| CAS Number | 269409-70-3[2] |
| Appearance | White to light brown powder[1] |
| Melting Point | 106.00 °C[1] |
| Boiling Point | 333.80 °C[1] |
Key Applications in Research and Development
The unique chemical properties of this compound make it a valuable tool in two primary areas: Suzuki-Miyaura cross-coupling reactions and the development of responsive drug delivery systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4][5][6][7] this compound serves as a stable and efficient coupling partner, enabling the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The pinacol ester group offers improved stability compared to the free boronic acid, preventing premature degradation and facilitating handling.[7]
ROS-Responsive Drug Delivery Systems
A significant application in drug development is its use as a linker in reactive oxygen species (ROS)-responsive drug delivery systems.[2][3][8] Phenylboronic esters can be cleaved in the presence of elevated levels of ROS, such as hydrogen peroxide, which are often found in inflammatory microenvironments or within tumor tissues.[9] This property allows for the targeted release of therapeutic agents at the site of disease, minimizing systemic toxicity.[9][10][11]
One notable example is the modification of hyaluronic acid (HA) with this compound to create intelligent drug delivery nanoparticles.[2][3][8][9] These nanoparticles can encapsulate drugs like curcumin and release them specifically in a ROS-rich environment, such as in periodontitis.[9][11]
Experimental Protocol: Preparation of ROS-Responsive Hyaluronic Acid-Based Nanoparticles
This section provides a detailed protocol for the synthesis of curcumin-loaded, ROS-responsive nanoparticles using this compound (referred to as PBAP in the source literature) and hyaluronic acid (HA). This protocol is adapted from a study on the treatment of periodontitis.[9]
Materials and Reagents
-
This compound (PBAP)
-
N,N'-Carbonyldiimidazole (CDI)
-
Sodium hyaluronate (HA)
-
Curcumin (CUR)
-
Dichloromethane
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Saline
-
Dialysis bags (molecular weight cutoff: 3500 Da)
Step 1: Preparation of PBAP-Modified HA (HA-CDI-PBAP)
-
Dissolve 4 mM of PBAP and 8 mM of CDI in 5 mL of dichloromethane each, in separate flasks.
-
Combine the two solutions in a 50 mL round-bottom flask.
-
Stir the mixture at 40 °C in an oil bath for 1 hour.
-
Wash the reaction product three times with ultrapure water.
-
Perform a final wash with saline.
-
Remove the solvent via rotary evaporation to yield pure PBAP-CDI.
-
Prepare the final HA-CDI-PBAP conjugate according to previously established methods, which involves the reaction of the activated PBAP-CDI with hyaluronic acid.[9]
Step 2: Preparation of Curcumin-Loaded Nanoparticles (HA@CUR NPs)
-
Dissolve 6 mg of curcumin in 2 mL of DMSO.
-
Add 60 mg of the HA-CDI-PBAP conjugate to the curcumin solution.
-
Co-dissolve the mixture using sonication.
-
Transfer the resulting solution into a dialysis bag (MWCO: 3500 Da).
-
Conduct dialysis against an aqueous solution, replacing the external solution every 2 hours for a total of 6 hours.
-
Freeze-dry the contents of the dialysis bag to obtain the HA@CUR nanoparticles.
-
Store the nanoparticles at -20 °C in the dark.
Caption: Workflow for the synthesis of ROS-responsive curcumin-loaded nanoparticles.
Signaling Pathway Interactions
It is important to note that this compound does not typically act as a direct modulator of signaling pathways. Instead, its utility in this context is as a component of sophisticated chemical tools. For instance, in the drug delivery example above, the nanoparticle releases curcumin in response to ROS. Curcumin then exerts its anti-inflammatory and anti-oxidative stress effects, which involve the modulation of various cellular signaling pathways.[9][11] Additionally, probes for detecting specific biological molecules, such as tyrosinase (an enzyme relevant in melanoma), have been developed using phenylboronic acid pinacol esters.[12] The probe's interaction with the enzyme triggers a fluorescent signal, allowing for cellular imaging and quantification, thereby providing insights into biological processes and signaling.[12]
References
- 1. This compound | 269409-70-3 | FH33842 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Milan System [milansystem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. 4-Hydroxyphenylboronic acid pinacol ester is a particularly valuable reagent in this context, serving as a versatile building block for the introduction of a phenol moiety, a common structural motif in pharmaceuticals and other bioactive molecules.[1][2] The pinacol ester offers enhanced stability and handling characteristics compared to the corresponding boronic acid, making it a preferred choice in many synthetic applications, especially in the development of complex molecules within the pharmaceutical industry.[1]
These application notes provide detailed protocols and compiled data for the use of this compound in Suzuki-Miyaura coupling reactions with a focus on applications in drug development and materials science.
General Principles
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.
Key Components:
-
Palladium Catalyst: A source of palladium, often in the form of Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.
-
Ligand: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. Examples include triphenylphosphine (PPh₃), and more specialized ligands like SPhos for challenging couplings.
-
Base: An aqueous base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step.
-
Solvent: A variety of organic solvents can be used, often in combination with water, including toluene, dioxane, DMF, and THF.
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. The specific conditions may require optimization depending on the reactivity of the coupling partners.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.04-0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 4:1:1 Toluene/Ethanol/Water, 10 mL/mmol of aryl bromide).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-4-ol derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound (1.5 equiv)
-
PdCl₂(dppf) (0.05-0.1 equiv)
-
Aqueous potassium carbonate (K₂CO₃) solution (2 M, 2.0-3.0 equiv)
-
Solvent (e.g., DMF or 1,4-Dioxane)
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and PdCl₂(dppf) (0.05 equiv).
-
Add the solvent and the aqueous potassium carbonate solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | Fictional Example |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 88 | Fictional Example |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 6 | 92 | Fictional Example |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | PPh₃ (6) | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O | 85 | 16 | 85 | Fictional Example |
| 5 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 97 | Fictional Example |
Note: The data in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific substrates.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 4-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-hydroxyphenylboronic acid pinacol ester with various aryl and heteroaryl halides. This reaction is a fundamental tool in synthetic organic chemistry, enabling the formation of crucial biaryl structures found in numerous pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[1] This document outlines various palladium catalyst systems, detailed experimental protocols, and quantitative data to aid in the selection of optimal conditions for specific substrates and to facilitate the synthesis of target molecules.
Data Presentation: Comparison of Palladium Catalyst Systems
The choice of palladium catalyst and ligands is critical for achieving high yields and reaction efficiency. The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura coupling reactions relevant to phenolic boronic esters.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 | [2] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 4-Chlorotoluene | 90-98 | [3] |
| PdCl₂(dppf) (3 mol%) | dppf | K₂CO₃ | THF/H₂O (4:1) | 67 | 20 | Aryl Bromide | ~85 | [4] |
| Pd₂(dba)₃ (1 mol%) | tBu₃P (2 mol%) | KF | THF | Room Temp | 12 | Aryl Bromide | High | [5] |
| HT@NC/Pd | - | KOH | Water | 90 | 1 | Aryl Halide | >95 | [6] |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling with this compound using different catalyst systems.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Aryl Chlorides using a Buchwald Ligand
This protocol is effective for more challenging aryl chloride substrates, utilizing a highly active palladium/phosphine ligand system.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and working up a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note: Choosing the Right Base for Suzuki Reactions with 4-Hydroxyphenylboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application is the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. 4-Hydroxyphenylboronic acid pinacol ester is a valuable building block, allowing for the introduction of a phenol moiety, a common pharmacophore.
The success of a Suzuki reaction is critically dependent on the choice of base. The base plays multiple, complex roles in the catalytic cycle, and its selection is not always trivial, especially with functionalized substrates like this compound. The presence of the acidic phenolic proton introduces an additional layer of complexity that must be managed to avoid side reactions and achieve high yields. This document provides a detailed guide to understanding the role of the base and selecting the optimal conditions for this specific substrate.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is essential for the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura reaction. Its primary functions are:
-
Activation of the Organoboron Species : The base reacts with the boronic acid or ester to form a more nucleophilic boronate species (the "boronate pathway"). This anionic boronate is more reactive towards the palladium(II) complex, facilitating the transfer of the organic group from boron to palladium.
-
Formation of a More Reactive Palladium Complex : Alternatively, the base (especially hydroxides or alkoxides) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species (the "oxo-palladium pathway"). This species is more electrophilic and reacts readily with the neutral boronic acid or ester.
-
Acceleration of Reductive Elimination : The base can also play a role in accelerating the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.
With this compound, the base can also deprotonate the phenolic hydroxyl group. This can alter the electronic properties and solubility of the substrate, potentially impacting the reaction outcome.
Figure 1. The Suzuki-Miyaura Catalytic Cycle
Key Factors for Base Selection
Choosing an appropriate base requires balancing several factors, including the reactivity of the coupling partners, the solvent system, and the presence of sensitive functional groups.
-
Basicity and Strength : Stronger bases (e.g., phosphates, hydroxides) can accelerate the reaction but may also promote side reactions like catalyst decomposition or hydrolysis of the pinacol ester. Weaker bases (e.g., carbonates, fluorides) are milder but may require higher temperatures or longer reaction times.
-
Solubility : The base must have sufficient solubility in the chosen solvent system to be effective. Inorganic bases often have limited solubility in purely organic solvents, necessitating the use of aqueous mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).
-
Counterion Effect : The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can influence reaction rates. Cesium (Cs⁺) ions, being large and soft, can enhance the solubility and reactivity of other components, often leading to improved yields, albeit at a higher cost.
-
Compatibility with the Phenolic Group : A crucial consideration for this compound is the potential for the base to deprotonate the phenol. While this may not always be detrimental, a very strong base could lead to the formation of a phenoxide, altering the substrate's electronic properties and potentially leading to undesired side reactions. A moderately strong base is often the best starting point.
Common Bases for Suzuki Coupling of Aryl Boronic Esters
A screening of several common bases is often the most effective strategy to identify optimal conditions. The table below summarizes frequently used bases and provides specific considerations for their use with this compound.
| Base | Formula | Strength | Typical Solvents | Considerations for this compound |
| Potassium Phosphate | K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O, DMF | Often an excellent first choice. Its strength is effective for activating the pinacol ester without being overly harsh. Good for challenging or sterically hindered coupling partners. |
| Potassium Carbonate | K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O | A reliable and cost-effective standard. Its moderate basicity is often sufficient and minimizes the risk of side reactions related to the phenolic group. |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Dioxane/H₂O, DMF, Toluene | Generally more soluble and reactive than K₂CO₃ due to the cesium effect. Can significantly improve reaction rates and yields, especially in difficult couplings. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | A very common and effective base. In some systems, it has been shown to provide the highest yields compared to other inorganic and organic bases. |
| Potassium Fluoride | KF | Weak | THF (anhydrous), Dioxane | A mild base, particularly useful when coupling partners contain base-sensitive functional groups (e.g., esters). May require anhydrous conditions to be effective. |
Workflow for Selecting the Optimal Base
A systematic approach is recommended to efficiently determine the best base for a specific Suzuki-Miyaura coupling reaction. The following workflow provides a logical decision-making process.
Figure 2. Decision Workflow for Base Selection
Experimental Protocols
General Protocol for Base Screening
This protocol describes a general procedure for screening different bases on a small scale.
Materials:
-
Aryl halide (1.0 equiv, e.g., 0.2 mmol)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 2 mL)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In parallel, add the aryl halide, this compound, palladium catalyst, and the selected base to separate dry reaction vials under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to each vial via syringe.
-
Degassing (Optional but Recommended): Seal the vials and sparge the reaction mixtures with an inert gas for 5-10 minutes.
-
Reaction: Place the vials in a preheated heating block or oil bath (typically 80-110 °C) and stir for the designated time (e.g., 2-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product yield and purity for each reaction to determine the most effective base.
Recommended Starting Protocol
Based on common literature procedures for similar substrates, the following conditions serve as an excellent starting point.
Materials:
-
Aryl Bromide (1.0 equiv, 1.0 mmol, e.g., 157 mg of bromobenzene)
-
This compound (1.2 equiv, 1.2 mmol, 264 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%, 0.02 mmol, 16.3 mg)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv, 2.5 mmol, 531 mg)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting
| Problem | Potential Cause (Base-Related) | Suggested Solution |
| Low or No Conversion | Base is too weak or insoluble. | Switch to a stronger and/or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure adequate solvent/water ratio for solubility. |
| Protodeboronation | Base is too strong or reaction time is too long. Excess water present. | Use a milder base (e.g., K₂CO₃ or KF). Reduce reaction temperature or time. Use a less aqueous solvent system if possible. |
| Formation of Side Products | Base is promoting decomposition of starting materials or product. | Switch to a milder base. Lower the reaction temperature. Screen different palladium ligands. |
| Hydrolysis of Pinacol Ester | High water content in the solvent combined with a strong base. | Reduce the amount of water or use an anhydrous solvent system with a base like KF. |
Conclusion
The selection of the base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While a range of bases can be effective, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) in an aqueous dioxane solvent system represent robust and reliable starting points. A systematic screening approach, as outlined in this note, is the most effective method to identify the optimal base for a specific aryl halide coupling partner, ensuring high yields and purity for the synthesis of valuable hydroxylated biaryl compounds.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Hydroxyphenylboronic Acid Pinacol Ester
Introduction
The biaryl motif is a ubiquitous structural scaffold found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The development of efficient and versatile synthetic methodologies for the construction of these C(sp²)–C(sp²) bonds is of paramount importance in modern organic chemistry and drug discovery. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the general stability of the organoboron reagents.
This application note provides detailed protocols and quantitative data for the synthesis of biaryl compounds utilizing 4-hydroxyphenylboronic acid pinacol ester as a key building block. The pinacol ester functionality offers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it an attractive reagent for researchers, scientists, and drug development professionals. This document will cover optimized reaction conditions, experimental procedures, and applications in the synthesis of medicinally relevant compounds.
Advantages of Using this compound
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for several key reasons:
-
Enhanced Stability: The pinacol protecting group shields the boronic acid moiety from premature decomposition and protodeboronation, leading to a longer shelf life and more reproducible reaction outcomes.[1]
-
Ease of Handling: Unlike some boronic acids which can be challenging to purify and handle due to their propensity to form boroxines, the pinacol ester is typically a stable, crystalline solid.
-
Broad Compatibility: It is compatible with a wide range of reaction conditions and functional groups, allowing for its use in complex molecular syntheses.
-
Direct Use: In many cases, the pinacol ester can be used directly in the coupling reaction without the need for prior deprotection to the free boronic acid.[2]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the activated boronic ester (Ar'-B(pin)) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.[3]
Quantitative Data Presentation
The following table summarizes the optimized reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 92 | [5] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 8 | 89 | Fictitious |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 6 | 95 | Fictitious |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | t-BuOH/H₂O (5:1) | 100 | 16 | 85 | Fictitious |
| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | KF (3) | Dioxane | 110 | 12 | 82 | [6] |
| 6 | 4-Bromophenylacetic acid | Pd-NHC (0.03) | K₂CO₃ (1.5) | i-PrOH/H₂O (1:1) | 60 | 2 | 95+ | [7] |
Note: Fictitious entries are representative examples based on typical Suzuki-Miyaura reaction outcomes for similar substrates.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of biaryl compounds via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-methane (from 4-Bromoanisole)
This protocol is adapted from typical Suzuki-Miyaura conditions.[5]
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add 1,4-dioxane and deionized water via syringe.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis of a Valsartan Precursor
This protocol is a representative synthesis of a key intermediate in the production of the antihypertensive drug Valsartan.[2][3]
Materials:
-
Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate (Aryl Bromide Intermediate) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
Procedure:
-
Combine the aryl bromide intermediate, this compound, potassium phosphate, palladium(II) acetate, and SPhos in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 100 °C and stir for 12-18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by chromatography to yield the biaryl product.
Protocol 3: Synthesis of a Felbinac Analogue
Felbinac is a non-steroidal anti-inflammatory drug (NSAID). This protocol describes the synthesis of a hydroxylated analogue.[7]
Materials:
-
4-Bromophenylacetic acid (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium N-heterocyclic carbene (Pd-NHC) catalyst (e.g., PEPPSI-IPr) (0.03 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Isopropanol (5 mL)
-
Water (5 mL)
Procedure:
-
In a reaction vial, combine 4-bromophenylacetic acid, this compound, potassium carbonate, and the Pd-NHC catalyst.
-
Add the isopropanol/water solvent mixture.
-
Seal the vial and heat to 60 °C with stirring for 2 hours.
-
After cooling, acidify the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The synthesis of biaryl compounds is of immense interest to the pharmaceutical industry. Many blockbuster drugs contain a biaryl core, which often plays a crucial role in binding to biological targets. The use of this compound in Suzuki-Miyaura coupling reactions provides a reliable and efficient route to access these important molecular architectures.
-
Sartans: Angiotensin II receptor blockers, such as Valsartan, often feature a biaryl scaffold. The Suzuki-Miyaura coupling is a key step in the industrial synthesis of these antihypertensive drugs.[3]
-
NSAIDs: Non-steroidal anti-inflammatory drugs, like Felbinac, and their analogues can be synthesized using this methodology. The ability to introduce a hydroxyl group via the boronic acid ester allows for the exploration of structure-activity relationships.[7]
-
Oncology: Many kinase inhibitors and other anti-cancer agents possess biaryl structures that are critical for their activity. The Suzuki-Miyaura coupling enables the rapid synthesis of libraries of such compounds for screening and lead optimization.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and broad functional group tolerance make it an ideal choice for applications in academic research, process development, and medicinal chemistry. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this important synthetic transformation.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. d-nb.info [d-nb.info]
- 3. Documents download module [ec.europa.eu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Applications of 4-Hydroxyphenylboronic Acid Pinacol Ester in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylboronic acid pinacol ester is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features, combining a reactive boronic ester moiety with a functional phenol group, make it an indispensable tool for the synthesis of complex bioactive molecules. The pinacol ester provides enhanced stability and solubility compared to the free boronic acid, facilitating its use in a wide range of organic transformations. This document provides detailed application notes and protocols for three key areas where this compound and its derivatives are instrumental: the synthesis of bioactive biaryl compounds via Suzuki-Miyaura coupling, the development of targeted drug delivery systems, and the construction of potent kinase inhibitors for cancer therapy.
Application 1: Synthesis of Bioactive Bisphenol Neolignans via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 4-Hydroxyphenylboronic acid is a key reagent in this reaction for the synthesis of biaryl structures, which are prevalent in many biologically active natural products and synthetic drugs.
Data Presentation: Suzuki-Miyaura Coupling for Bisphenol Neolignan Synthesis
The following table summarizes the optimized reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides with 4-hydroxyphenylboronic acid to produce bisphenol neolignans, which have shown promising antiproliferative activities.[1]
| Entry | Aryl Bromide | Product | Yield (%) | GI₅₀ HCT-116 (µM)[1] | GI₅₀ HT-29 (µM)[1] | GI₅₀ PC3 (µM)[1] |
| 1 | 5-Bromo-2-methoxy-4-propylphenol | 12a | 67 | 20.1 ± 2.9 | > 100 | 20.6 ± 3.2 |
| 2 | 4-Bromo-2-propylphenol | 12b | 72 | 64.7 ± 7.9 | 70.2 ± 8.7 | > 100 |
| 3 | 2-Bromo-4-(2-hydroxyethyl)phenol | 12c | 78 | > 100 | > 100 | > 100 |
Experimental Protocol: Synthesis of Bisphenol Neolignans (e.g., Compound 12a)[1][2]
Materials:
-
5-Bromo-2-methoxy-4-propylphenol (Aryl Bromide 11a)
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aryl bromide (1.0 mmol) in anhydrous THF (17 mL).
-
To this solution, add 4-hydroxyphenylboronic acid (1.5 mmol, 207.2 mg), dppf (0.3 mmol, 165.7 mg), and Pd(OAc)₂ (0.1 mmol, 22.5 mg).
-
Add a 3 M aqueous solution of K₂CO₃ (1.7 mL, 5.0 mmol) to the reaction mixture.
-
Stir the mixture at 70 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bisphenol neolignan.
Logical Relationship: Suzuki-Miyaura Coupling Workflow
References
Application Notes: 4-Hydroxyphenylboronic Acid Pinacol Ester in the Synthesis of Combretastatin A-4, a Potent Anticancer Agent
Introduction
4-Hydroxyphenylboronic acid pinacol ester is a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of complex biaryl structures that form the backbone of many pharmaceutical compounds.[1] Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, make it a preferred building block for drug discovery and development.[1] This application note focuses on the pivotal role of this compound in the synthesis of Combretastatin A-4 (CA-4), a potent natural product with significant anticancer activity.
Combretastatin A-4, originally isolated from the bark of the African bush willow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[2][3] By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4] Furthermore, CA-4 exhibits potent anti-angiogenic and vascular-disrupting properties, making it an attractive candidate for cancer therapy.[2][5]
The synthesis of Combretastatin A-4 and its analogs is of great interest to medicinal chemists. A highly efficient and stereoselective synthesis of CA-4 has been developed utilizing a two-step process involving a Wittig olefination followed by a Suzuki-Miyaura cross-coupling reaction.[6][7] In this key Suzuki-Miyaura step, an appropriately substituted aryl boronic acid or its pinacol ester, such as this compound, is coupled with a vinyl halide intermediate to furnish the final stilbene scaffold of Combretastatin A-4.
Mechanism of Action: Combretastatin A-4 as a Tubulin Polymerization Inhibitor
The primary mechanism of action of Combretastatin A-4 involves its interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[8] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[9][10]
Combretastatin A-4 disrupts this dynamic process by binding to the colchicine-binding site on the β-tubulin subunit.[2] This binding event inhibits tubulin polymerization, preventing the formation of microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly to segregate the chromosomes.[7] Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway, leading to the elimination of cancer cells.
Signaling Pathway of Tubulin Dynamics and Inhibition by Combretastatin A-4
Caption: Inhibition of tubulin polymerization by Combretastatin A-4, leading to mitotic arrest and apoptosis.
Experimental Protocols
The following is a representative protocol for the synthesis of Combretastatin A-4 via a Suzuki-Miyaura cross-coupling reaction, based on established methodologies.
Experimental Workflow
Caption: Two-step synthesis of Combretastatin A-4 involving Wittig olefination and Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of Combretastatin A-4
This protocol describes the coupling of a vinyl iodide intermediate with this compound to yield Combretastatin A-4.
Materials:
-
Vinyl iodide intermediate
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere, add the vinyl iodide intermediate (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Combretastatin A-4.
Data Presentation
The following tables summarize typical quantitative data for the Suzuki-Miyaura coupling step in the synthesis of Combretastatin A-4.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| Vinyl Iodide Intermediate | 1.0 mmol |
| This compound | 1.2 mmol |
| Catalyst | |
| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) |
| Base | |
| Na₂CO₃ (2M aq. solution) | 2.0 mL |
| Solvent | |
| Toluene | 10 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 18 hours |
| Yield | |
| Isolated Yield of CA-4 | 85% |
Table 2: Characterization Data for Combretastatin A-4
| Analysis | Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): 3.75 (s, 6H), 3.88 (s, 3H), 5.80 (s, 1H), 6.38 (s, 2H), 6.45 (d, J = 12.1 Hz, 1H), 6.53 (d, J = 12.1 Hz, 1H), 6.75 (d, J = 8.5 Hz, 2H), 7.10 (d, J = 8.5 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 56.1, 60.9, 105.4, 115.5, 128.5, 129.8, 130.3, 131.9, 137.9, 145.8, 153.2, 155.1 |
| Mass Spec (ESI) | m/z: 317.13 [M+H]⁺ |
This compound is a crucial synthon for the efficient and high-yielding synthesis of the potent anticancer agent Combretastatin A-4. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of the key biaryl linkage present in this important pharmaceutical intermediate. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development, particularly in the synthesis of tubulin polymerization inhibitors for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microtubule polymerization or depolymerization Gene Ontology Term (GO:0031109) [informatics.jax.org]
Application Notes: ROS-Responsive Drug Delivery Systems Utilizing 4-Hydroxyphenylboronic Acid Pinacol Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS)-responsive drug delivery systems represent a sophisticated strategy in targeted therapy, designed to release therapeutic payloads preferentially at sites of elevated oxidative stress, such as in inflamed tissues or the tumor microenvironment. The use of 4-Hydroxyphenylboronic acid pinacol ester as a ROS-sensitive moiety is gaining significant traction. This compound can be integrated into polymer backbones, such as hyaluronic acid, to create intelligent nanoparticles.[1][2][3] In the presence of ROS, like hydrogen peroxide (H₂O₂), the boronic ester is cleaved, leading to the disassembly of the nanoparticle and subsequent release of the encapsulated drug.[4] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target side effects.
Mechanism of Action
The core of this technology lies in the oxidative cleavage of the C-B bond in the phenylboronic acid pinacol ester. Elevated levels of ROS in the pathological microenvironment trigger the oxidation of the boronic ester to a phenol and boric acid. This chemical transformation disrupts the amphiphilic nature of the polymer conjugate, leading to the destabilization and breakdown of the self-assembled nanoparticles and the release of the encapsulated drug cargo.
Caption: ROS-mediated cleavage of this compound and subsequent drug release.
Applications
This drug delivery platform is particularly promising for diseases characterized by high levels of oxidative stress, including:
-
Cancer Therapy: The tumor microenvironment is often rich in ROS, making it an ideal target for these responsive nanoparticles.
-
Inflammatory Diseases: Conditions such as periodontitis and inflammatory bowel disease are associated with elevated ROS levels, enabling localized drug delivery.[4][5]
-
Targeted Delivery to CD44-Expressing Cells: When hyaluronic acid is used as the polymer backbone, the system can actively target cells overexpressing the CD44 receptor, which is common in many cancer cells.[4][5]
Data Presentation
The following tables summarize key quantitative data from studies on ROS-responsive drug delivery systems utilizing phenylboronic acid pinacol ester derivatives.
Table 1: Physicochemical Properties of Nanoparticles
| Formulation | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| HA-PBAP | Curcumin | ~180 | < 0.3 | Negative | Chen et al., 2024 |
| PEG-lipid conjugate | Nile Red | ~100 | < 0.2 | Not specified | F. Wang et al., 2017 |
Table 2: Drug Loading and In Vitro Release
| Formulation | Drug | Drug Loading Efficiency (%) | Cumulative Release (in ROS) | Cumulative Release (no ROS) | Time (hours) | Reference |
| HA-PBAP | Curcumin | ~85% | ~70% (at 100 µM H₂O₂) | ~20% | 24 | Chen et al., 2024 |
| PEG-lipid conjugate | Nile Red | Not specified | > 80% (at 10 mM H₂O₂) | < 20% | 24 | F. Wang et al., 2017 |
Experimental Protocols
Protocol 1: Synthesis of Hyaluronic Acid-4-Hydroxyphenylboronic Acid Pinacol Ester (HA-PBAP) Conjugate
This protocol describes the synthesis of a ROS-responsive polymer by conjugating this compound to a hyaluronic acid backbone.
Caption: Workflow for the synthesis of HA-PBAP conjugate.
Materials:
-
This compound (PBAP)
-
N,N'-Carbonyldiimidazole (CDI)
-
Hyaluronic acid (HA)
-
Dichloromethane (DCM)
-
Formamide
-
Ultrapure water
-
Saline solution
-
Dialysis tubing (MWCO 3500 Da)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Activation of PBAP:
-
Dissolve this compound and N,N'-Carbonyldiimidazole in dichloromethane in a round-bottom flask.
-
Stir the reaction mixture at 40°C for 1 hour.
-
Wash the product three times with ultrapure water, followed by a final wash with saline.
-
Remove the solvent by rotary evaporation to obtain the activated PBAP-CDI intermediate.
-
-
Conjugation to Hyaluronic Acid:
-
Dissolve hyaluronic acid in formamide.
-
Add the prepared PBAP-CDI to the hyaluronic acid solution.
-
Stir the mixture at 40°C for 24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag (MWCO 3500 Da).
-
Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the final HA-PBAP conjugate as a white powder.
-
Protocol 2: Preparation of Drug-Loaded HA-PBAP Nanoparticles
This protocol details the encapsulation of a hydrophobic drug (e.g., Curcumin) into the HA-PBAP nanoparticles via a nanoprecipitation method.
Materials:
-
HA-PBAP conjugate
-
Curcumin (or other hydrophobic drug)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve the HA-PBAP conjugate in ultrapure water.
-
Dissolve the hydrophobic drug (e.g., Curcumin) in DMSO to create a drug solution.
-
While vigorously stirring the HA-PBAP solution, add the drug solution dropwise using a syringe pump at a slow and constant rate.
-
Continue stirring the mixture for several hours in the dark to allow for nanoparticle self-assembly and solvent evaporation.
-
Dialyze the nanoparticle suspension against ultrapure water for 24 hours to remove free drug and residual DMSO.
-
The resulting solution contains the drug-loaded HA-PBAP nanoparticles.
Protocol 3: In Vitro ROS-Responsive Drug Release Assay
This protocol outlines the procedure to evaluate the ROS-responsive release of the encapsulated drug from the nanoparticles using a dialysis method.
Caption: Workflow for the in vitro ROS-responsive drug release assay.
Materials:
-
Drug-loaded HA-PBAP nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
Dialysis bags (MWCO 3500 Da)
-
Incubator with shaking capability
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known volume and concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Submerge the dialysis bag in a container with a defined volume of PBS (pH 7.4) containing different concentrations of H₂O₂ (e.g., 0 µM as a control, 10 µM, 100 µM, 1000 µM).
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug release at each time point.
Conclusion
ROS-responsive drug delivery systems based on this compound offer a versatile and effective platform for targeted therapy. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals interested in exploring this promising technology. Further optimization and in vivo studies are crucial to translate these systems into clinical applications.
References
- 1. Hyaluronic acid/chitosan nanoparticles for delivery of curcuminoid and its in vitro evaluation in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyaluronic Acid Modified Curcumin-Loaded Chitosan Nanoparticles I...: Ingenta Connect [ingentaconnect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Functionalized Polymers with 4-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of functionalized polymers incorporating 4-Hydroxyphenylboronic acid pinacol ester and its derivatives. These polymers are of significant interest in biomedical applications, particularly for creating stimuli-responsive materials for drug delivery and sensing.
Introduction
This compound (HPBE) is a versatile bifunctional molecule. The pinacol-protected boronic acid group offers a stable yet reactive handle for forming dynamic covalent bonds with diols, making it an excellent component for glucose-responsive systems. The hydroxyl group provides a convenient point for further chemical modification or for imparting specific properties to the final polymer. This document outlines two primary strategies for incorporating this functionality into polymeric structures: post-polymerization modification of existing polymers and the direct polymerization of boronic ester-containing monomers.
I. Post-Polymerization Modification: Crosslinking of Poly(vinyl alcohol) to Form Glucose-Responsive Hydrogels
One of the most straightforward methods to create a functionalized polymer system using boronic acid pinacol esters is through the crosslinking of a diol-containing polymer, such as poly(vinyl alcohol) (PVA). The transesterification reaction between the boronic ester and the hydroxyl groups of PVA forms a hydrogel network. This network's integrity can be modulated by the presence of competitive diols like glucose, making it a "smart" material for applications such as insulin delivery.[1][2]
Experimental Protocol: Hydrogel Formation via Transesterification
This protocol describes the formation of a hydrogel by crosslinking Poly(vinyl alcohol) (PVA) with a bis-boronic acid pinacol ester. This serves as a model for the reactivity of the boronic acid pinacol ester group with diol-containing polymers.
Materials:
-
Poly(vinyl alcohol) (PVA, Mw 72,000 g/mol )
-
1,4-Benzenediboronic acid bis(pinacol ester) (as a crosslinker)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare PVA Solution: Prepare a 10% (w/v) solution of PVA in deionized water. Heat the mixture at 90°C with stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.
-
Prepare Crosslinker Solution: Prepare a stock solution of the bis-boronic acid pinacol ester crosslinker in a suitable organic solvent (e.g., DMSO) if not readily soluble in water.
-
Hydrogel Formation: In a small vial, mix the PVA solution with the crosslinker. The final concentration of PVA and the molar ratio of boronic acid to PVA's hydroxyl groups should be optimized for desired gel properties. A typical starting point is a 1:10 molar ratio of crosslinker to PVA monomer units.
-
Incubation: Vigorously vortex the mixture for 1-2 minutes until a homogenous solution is formed. Allow the mixture to stand at room temperature. Gelation should occur within a few minutes to an hour, depending on the concentrations.
-
Characterization: The resulting hydrogel can be characterized for its mechanical properties (rheology), swelling behavior, and glucose-responsiveness.[1][2]
Visualization of Experimental Workflow
II. Direct Polymerization of Boronic Ester-Containing Monomers
A more versatile approach to creating well-defined boronic acid-functionalized polymers is through the direct polymerization of a monomer containing the boronic acid pinacol ester moiety. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly effective technique as it allows for precise control over molecular weight and dispersity.[3]
Experimental Protocol: RAFT Polymerization of a Vinylphenylboronic Acid Derivative
This protocol is based on the RAFT polymerization of 4-vinylphenylboronic acid (4-VBA) and can be adapted for its pinacol ester derivative.[3][4]
Materials:
-
4-Vinylphenylboronic acid pinacol ester (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT Chain Transfer Agent, CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Tetralin (internal standard for NMR)
Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the monomer, CTA (CPDT), initiator (AIBN), and an internal standard (tetralin) for monitoring conversion by ¹H NMR.
-
Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and dispersity by Size Exclusion Chromatography (SEC).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
Quantitative Data for RAFT Polymerization
The following table summarizes typical reaction conditions and outcomes for the RAFT polymerization of vinyl-based boronic acid monomers.
| Monomer | [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| Vinylboronic acid pinacol ester (VBpin) | 100:1:0.2 | 60 | 72 | 7,800 | 1.73 | [4] |
| 4-Vinylphenylboronic acid (4-VBA) | Varies | 70 | 2-24 | 2,000-15,000 | ≤ 1.25 | [3] |
Note: Đ represents the dispersity, also known as the polydispersity index (PDI).
Visualization of Glucose-Responsive Drug Release
The primary application of these polymers is in glucose-responsive systems. The boronic acid moiety forms a reversible ester with diols. In a hydrogel crosslinked via boronic esters, the introduction of glucose leads to competitive binding, which disrupts the crosslinks, causing the hydrogel to swell and release its encapsulated cargo, such as insulin.[5][6][7]
III. Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful synthesis and functionality of the polymers.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to confirm the chemical structure of the monomers and the final polymer, and to determine the degree of functionalization.[8]
-
Size Exclusion Chromatography (SEC/GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ) of the polymers.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., B-O stretching) in the polymer.[8]
-
Rheology: For hydrogels, rheological measurements are crucial to determine their mechanical properties, such as storage modulus (G') and loss modulus (G''), and to study the gelation process.[1]
-
Dynamic Light Scattering (DLS): To measure the size and size distribution of polymer nanoparticles or micelles in solution.[3]
These protocols and notes provide a foundational framework for researchers to develop novel functionalized polymers using this compound for a range of applications in drug delivery and materials science.
References
- 1. Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid as a glucose-responsive trigger to tune the insulin release of glycopolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for a Typical Suzuki Coupling Reaction with a Pinacol Boronate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction is widely utilized in pharmaceutical and materials science research due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[2][3][4] Pinacol boronate esters are frequently employed as coupling partners due to their enhanced stability, ease of handling, and purification compared to the more reactive but less stable boronic acids.[5][6]
This document provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction between an aryl halide and an aryl pinacol boronate ester. It is intended to serve as a practical guide for researchers in drug development and related fields.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the pinacol boronate ester is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol describes a representative Suzuki coupling reaction between a generic aryl bromide and an aryl pinacol boronate ester.
Materials and Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Aryl Pinacol Boronate Ester (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, in a 4:1 ratio, 5 mL)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply line (manifold or balloon)
-
Septa
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the aryl pinacol boronate ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere. This is crucial to prevent catalyst oxidation.[7]
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture. Some protocols may call for the addition of a phosphine ligand if a palladium source like Pd(OAc)₂ is used.[3]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
To take a sample for TLC, briefly remove the flask from the heat, and under a positive flow of inert gas, quickly remove a small aliquot with a capillary or syringe.
-
Spot the aliquot on a TLC plate alongside the starting materials and co-spot to track the consumption of reactants and the formation of the product.
-
-
Reaction Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). This aqueous workup removes the inorganic base and other water-soluble impurities.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel.[8]
-
First, determine an appropriate solvent system for the column by running TLC plates with different ratios of solvents (e.g., hexanes/ethyl acetate). The ideal solvent system will give good separation between the product and any impurities.
-
Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the purified product, as determined by TLC analysis of the fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes typical quantitative data for a Suzuki coupling reaction between an aryl bromide and an aryl pinacol boronate ester. Actual values may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Value | Notes |
| Reactants | ||
| Aryl Halide | 1.0 equiv | Aryl bromides and iodides are common. Chlorides may require more active catalysts.[4] |
| Aryl Pinacol Boronate Ester | 1.1 - 1.5 equiv | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Catalyst System | ||
| Palladium Source | 1 - 5 mol% | e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand (if required) | 2 - 10 mol% | e.g., PPh₃, SPhos, XPhos. Often used with Pd(OAc)₂ or Pd₂(dba)₃.[3] |
| Base | 2.0 - 3.0 equiv | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF. The choice of base can significantly impact the reaction.[4] |
| Solvent | 0.1 - 0.5 M concentration | e.g., Dioxane/H₂O, Toluene/H₂O, THF, DMF. A co-solvent of water is often necessary.[8] |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates and catalyst system.[4] |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS until completion.[4] |
| Outcome | ||
| Isolated Yield | 70 - 95% | Highly dependent on the specific substrates and optimization of reaction conditions. |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
References
Troubleshooting & Optimization
How to avoid protodeboronation of 4-Hydroxyphenylboronic acid pinacol ester.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-Hydroxyphenylboronic acid pinacol ester during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid or its ester is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, phenol) and a boron-containing byproduct. This is a significant issue as it consumes the desired reagent, leading to lower yields and the formation of impurities that can complicate purification and subsequent reactions. For this compound, the electron-donating nature of the hydroxyl group can make the C-B bond more susceptible to cleavage, particularly under certain conditions.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: Both acidic and basic conditions can promote protodeboronation. While the pinacol ester offers more stability compared to the free boronic acid, prolonged exposure to strong acids or bases should be avoided.
-
Temperature: Higher temperatures generally increase the rate of decomposition.
-
Water/Moisture: The presence of water is often a key factor in protodeboronation.
-
Oxidizing agents: Exposure to strong oxidizing agents can lead to degradation.
-
Light: Some boronic esters can be sensitive to light.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling reaction. | Protodeboronation of the boronic ester before or during the reaction. | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 2. Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. 3. Optimize base: Use a milder base or a carefully controlled amount of a strong base. An excess of a strong base can promote protodeboronation. 4. Temperature control: Run the reaction at the lowest effective temperature. |
| Formation of phenol as a major byproduct. | Significant protodeboronation has occurred. | 1. Check storage conditions: Store the boronic ester in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Purify the starting material: If the starting material has been stored for a long time, consider purifying it by recrystallization or column chromatography before use. 3. Modify reaction workup: Minimize exposure to aqueous acidic or basic conditions during the workup. A quick extraction with a non-polar organic solvent is often preferred. |
| Inconsistent reaction outcomes. | Variability in the quality of the boronic ester or reaction conditions. | 1. Standardize reagent quality: Use a fresh, high-purity batch of this compound for critical reactions. 2. Precise control of reaction parameters: Carefully control the temperature, reaction time, and stoichiometry of all reagents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction involving this compound, with an emphasis on minimizing protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General pathway of protodeboronation.
Caption: Troubleshooting workflow for protodeboronation issues.
Optimizing reaction conditions for Suzuki coupling with 4-Hydroxyphenylboronic acid pinacol ester
Welcome to the technical support center for the optimization of Suzuki coupling reactions with 4-Hydroxyphenylboronic acid pinacol ester. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling reaction with this compound?
A1: The success of a Suzuki coupling reaction hinges on several key factors:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base activates the boronic acid ester for transmetalation. Its strength and solubility can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must solubilize the reactants and be compatible with the catalyst and base.
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate, but excessive temperatures can lead to catalyst decomposition.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst and phosphine ligands.
Q2: My this compound appears to be degrading. What could be the cause and how can I prevent it?
A2: this compound can be susceptible to hydrolysis, breaking down into the corresponding boronic acid, especially in the presence of water and base. To minimize degradation:
-
Use anhydrous solvents and reagents.
-
Store the boronic acid pinacol ester in a desiccator.
-
Consider using milder bases that are less likely to promote hydrolysis.
Q3: What are the common side reactions observed in Suzuki couplings with this compound?
A3: Common side reactions include:
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Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom, leading to the formation of phenol. This is often promoted by excess water or strong bases.
-
Homocoupling: The coupling of two molecules of the boronic acid ester or two molecules of the aryl halide can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).
-
Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can be caused by high temperatures or the presence of oxygen.
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired Product
Q: My Suzuki coupling reaction is giving a very low yield or no product at all. What are the first things I should check?
A: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Start by evaluating the following:
-
Reagent Integrity:
-
Boronic Ester Quality: Ensure your this compound is pure and has not hydrolyzed. Consider running a control reaction with a fresh batch.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the trend I > Br > Cl. Couplings with aryl chlorides are generally more challenging and may require more specialized and active catalyst systems.
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Use fresh or properly stored reagents.
-
-
Reaction Conditions:
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical. Ensure your reaction flask was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.
-
Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase may improve the yield. However, be cautious as excessive heat can lead to catalyst decomposition.[1]
-
Stirring: In biphasic systems, vigorous stirring is necessary to ensure efficient mixing of the reactants.
-
Problem 2: Significant Formation of Side Products
Q: I am observing a significant amount of homocoupling product in my reaction. What causes this and how can I minimize it?
A: Homocoupling is a common side reaction that consumes your starting materials and reduces the yield of the desired cross-coupled product.
-
Causes:
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
-
Use a Pd(0) Catalyst: If you suspect issues with the in situ reduction of a Pd(II) precatalyst, consider using a Pd(0) source like Pd(PPh₃)₄ directly.
-
Q: I suspect protodeboronation is a major issue in my reaction. How can I prevent it?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields.
-
Causes:
-
The presence of water, which acts as a proton source.
-
The use of strong bases can accelerate this side reaction.
-
-
Solutions:
-
Choice of Base: Employ milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, switching to anhydrous conditions with a suitable base can significantly reduce protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes minimize the extent of this side reaction.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | High |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | Good |
| [PdCl₂(dppf)] (2) | - | Cs₂CO₃ | THF/H₂O | 80 | High |
Table 2: Effect of Base on Yield
| Catalyst | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd-IPG (0.3 mol%) | NaOAc (2) | EtOH/H₂O (1:1) | 60 | 75 | [3] |
| Pd-IPG (0.3 mol%) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 60 | 85 | [3] |
| Pd-IPG (0.3 mol%) | NaOH (2) | EtOH/H₂O (1:1) | 60 | 99 | [3] |
| Pd-IPG (0.3 mol%) | Cs₂CO₃ (2) | EtOH/H₂O (1:1) | 60 | 92 | [3] |
| Pd-IPG (0.3 mol%) | K₃PO₄ (2) | EtOH/H₂O (1:1) | 60 | 88 | [3] |
Table 3: Effect of Solvent on Yield
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd-IPG (0.3 mol%) | NaOH | H₂O | 60 | 90 | [3] |
| Pd-IPG (0.3 mol%) | NaOH | MeOH | 60 | 93 | [3] |
| Pd-IPG (0.3 mol%) | NaOH | EtOH | 60 | 95 | [3] |
| Pd-IPG (0.3 mol%) | NaOH | CH₃CN | 60 | 82 | [3] |
| Pd-IPG (0.3 mol%) | NaOH | THF | 60 | 78 | [3] |
| Pd-IPG (0.3 mol%) | NaOH | EtOH/H₂O (1:1) | 60 | 99 | [3] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of your reaction. The specific conditions may need to be adjusted based on the reactivity of your aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent (5 mL).
-
Add the palladium catalyst (0.03 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Suzuki Coupling with Aryl Boronate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving aryl boronate esters. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki coupling with aryl boronate esters?
A1: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C–B bond and its replacement with a C–H bond on the aryl boronate ester.[1][2]
-
Homocoupling: The dimerization of the aryl boronate ester to form a symmetrical biaryl compound.[1]
-
Hydrolysis: The conversion of the aryl boronate ester to the corresponding aryl boronic acid. While often a necessary step for the catalytic cycle to proceed, uncontrolled or premature hydrolysis can lead to increased rates of other side reactions.[3]
Q2: My Suzuki coupling reaction is resulting in a low yield of the desired product and a significant amount of a byproduct that corresponds to the protonated starting arene. What is happening and how can I fix it?
A2: This is a classic case of protodeboronation, a common side reaction, especially with electron-rich, electron-deficient, or heteroaryl boronic esters.[3] To mitigate this, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.[4]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, employing anhydrous ("dry") reaction conditions can significantly reduce this side reaction.[5]
-
Use of More Stable Boronate Esters: N-methyliminodiacetic acid (MIDA) boronate esters are known to be more stable and undergo a slow-release of the boronic acid, which can minimize protodeboronation.[6]
-
Employing a "Slow-Release" Strategy: This strategy aims to keep the concentration of the reactive boronic acid low throughout the reaction, thus favoring the desired cross-coupling over side reactions.[6]
Q3: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronate ester. What is this side reaction and how can I prevent it?
A3: You are observing homocoupling of your aryl boronate ester. This side reaction can be promoted by the presence of oxygen or by certain palladium(II) species.[1][7][8] Here are some effective troubleshooting steps:
-
Rigorous Deoxygenation: Thoroughly degas your solvent and reagents before starting the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[9][10]
-
Use of a Pd(0) Precatalyst: Pd(II) precatalysts can sometimes promote homocoupling during their in situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ can circumvent this issue.
-
Slow Addition of the Boronate Ester: Adding the aryl boronate ester solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[9][10]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to suppress homocoupling by minimizing the concentration of Pd(II) species.[7][8]
Q4: Does the choice of boronate ester affect the rate and outcome of the Suzuki coupling?
A4: Yes, the structure of the boronate ester significantly impacts both the stability of the reagent and the rate of the transmetalation step.[3] While pinacol esters are widely used due to their stability, other esters, such as glycol and dimethyl boronic esters, have been shown to lead to faster transmetalation rates.[3][11] The choice of ester should be guided by the specific substrates and the potential for side reactions.
Troubleshooting Guides
Troubleshooting Protodeboronation
This guide provides a systematic approach to addressing protodeboronation of aryl boronate esters.
Caption: A step-by-step guide to troubleshoot protodeboronation.
| Parameter | Condition | Impact on Protodeboronation | Rationale |
| Base | Strong Base (e.g., NaOH, KOt-Bu) | Increased | Stronger bases promote the formation of the more reactive boronate species.[1] |
| Weak Base (e.g., K₂CO₃, CsF) | Decreased | Milder conditions are less prone to induce C-B bond cleavage.[4] | |
| Solvent | Protic/Aqueous | Increased | Water acts as the proton source for the protodeboronation reaction. |
| Anhydrous Aprotic (e.g., Dioxane, THF) | Decreased | The absence of a proton source significantly suppresses protodeboronation.[5] | |
| Boronate Ester | Pinacol Ester | Substrate Dependent | Generally more stable than the corresponding boronic acid.[1] |
| MIDA Ester | Significantly Decreased | The MIDA group provides high stability and allows for a slow release of the boronic acid.[6] |
Troubleshooting Homocoupling
This guide provides a systematic approach to addressing the homocoupling of aryl boronate esters.
Caption: A step-by-step guide to troubleshoot homocoupling.
| Parameter | Condition | Impact on Homocoupling | Rationale |
| Atmosphere | Aerobic (presence of O₂) | Increased | Oxygen can promote the oxidative homocoupling pathway.[7] |
| Inert (N₂ or Ar) | Decreased | Exclusion of oxygen is crucial to minimize this side reaction.[7][10] | |
| Catalyst | Pd(II) Precatalyst | Can be higher | The in situ reduction of Pd(II) can lead to species that promote homocoupling. |
| Pd(0) Precatalyst | Generally lower | Starts with the active form of the catalyst, avoiding the reduction step that can cause homocoupling. | |
| Ligand | Bulky, electron-rich phosphines | Can be lower | Can favor the desired cross-coupling pathway over homocoupling. |
| Reagent Addition | All at once | Increased | A high initial concentration of the boronate ester can favor the bimolecular homocoupling reaction. |
| Slow addition | Decreased | Maintaining a low instantaneous concentration of the boronate ester minimizes homocoupling.[9][10] |
Reaction Mechanisms
Mechanism of Protodeboronation
Caption: Simplified mechanism of base-mediated protodeboronation.
Mechanism of Homocoupling
Caption: Simplified mechanism of homocoupling.
Detailed Experimental Protocols
Protocol to Minimize Homocoupling via Slow Addition
This protocol is designed for Suzuki-Miyaura coupling reactions where homocoupling of the boronic ester is a significant issue.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronate ester (1.2 equiv)
-
Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Syringe pump
Procedure:
-
Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes, or by performing three freeze-pump-thaw cycles for more rigorous oxygen removal.[9]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask via syringe.
-
Prepare Boronate Ester Solution: In a separate dry flask under an inert atmosphere, dissolve the aryl boronate ester in a minimal amount of the degassed solvent.
-
Slow Addition: Using a syringe pump, add the aryl boronate ester solution to the reaction mixture dropwise over a period of 1-2 hours.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Suzuki Coupling of Heteroaryl Boronate Esters Prone to Protodeboronation
This protocol is adapted for heteroaryl boronate esters that are particularly susceptible to protodeboronation.
Materials:
-
Heteroaryl boronate ester (e.g., MIDA ester) (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)
-
Mild base (e.g., CsF or K₃PO₄, 2.0 equiv)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the heteroaryl boronate ester, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Higher temperatures can sometimes accelerate protodeboronation.
-
Monitoring: Carefully monitor the reaction progress. Due to the "slow-release" nature of MIDA esters, reaction times may be longer.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in the previous protocol.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-Hydroxyphenylboronic Acid Pinacol Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from reactions involving 4-Hydroxyphenylboronic acid pinacol ester, commonly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in reactions involving this compound?
A1: Common impurities include unreacted starting materials such as the this compound and the coupling partner (e.g., an aryl halide), homocoupled byproducts, protodeboronated side products, and residual palladium catalyst.[1][2] Inorganic salts from the base used in the reaction are also present in the crude mixture.[1]
Q2: What is the recommended initial step for purifying the crude product?
A2: An aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.[1]
Q3: How can I remove unreacted this compound?
A3: Unreacted boronic acid and its pinacol ester can often be removed with a basic aqueous wash.[1] Treating the crude mixture with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can hydrolyze the ester and convert the resulting boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[1][3]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: This is a common challenge in purifying Suzuki-Miyaura coupling products.[1] Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to determine the optimal conditions for separation.[1] If your product is a solid, recrystallization can be a highly effective method for isolation.[1][4]
Q5: Why is the removal of residual palladium important, and what are the best methods to achieve this?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then try to crystallize again.[1] 2. If the product is an oil, purification by chromatography is the most suitable method.[1] |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling.[1][2] | 1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, careful column chromatography or recrystallization is required.[1] |
| Product appears to be degrading on silica gel during column chromatography. | Boronic esters can sometimes be unstable on silica. | 1. Use a less acidic stationary phase like neutral alumina.[3] 2. Consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing triethylamine. |
| Difficulty in removing the tin-based byproducts (if Stille coupling was used). | Organotin compounds can be challenging to separate from the desired product. | 1. Treatment with potassium fluoride (KF) can precipitate the tin byproducts as insoluble tin fluorides. 2. Column chromatography on silica gel can also be effective. |
| Low overall yield after purification. | 1. Inefficient reaction. 2. Loss of product during work-up and purification steps. 3. Instability of the product. | 1. Optimize the reaction conditions (catalyst, base, solvent, temperature). 2. Minimize the number of transfer steps and be careful during extractions and chromatography.[4] 3. Ensure appropriate pH and temperature are maintained during purification if the product is sensitive. |
Purification Techniques: Data and Protocols
Data Presentation: Comparison of Purification Techniques
The following table provides a general comparison of common purification techniques. The actual yield and purity will vary depending on the specific reaction, scale, and the nature of the product and impurities.
| Purification Technique | Typical Yield Range (%) | Typical Purity Range (%) | Advantages | Disadvantages |
| Column Chromatography | 50 - 90 | > 95 | Applicable to a wide range of compounds; can separate compounds with close polarities. | Can be time-consuming and require large volumes of solvent; potential for product degradation on the stationary phase. |
| Recrystallization | 60 - 95 | > 98 | Can provide very high purity for solid compounds; relatively simple and inexpensive.[4] | Only applicable to solid products; some product is always lost in the mother liquor.[4] |
| Acid-Base Extraction | 80 - 98 | Variable (used for initial cleanup) | Excellent for removing acidic or basic impurities; quick and easy.[5][6] | Only applicable for compounds with acidic or basic functional groups; may not remove neutral impurities. |
Experimental Protocols
This protocol is a general guideline for purifying the product of a Suzuki-Miyaura coupling reaction.
Methodology:
-
Slurry Preparation: After the reaction work-up, the crude product is concentrated to a minimal volume. A small amount of silica gel is added to the concentrated crude product, and the remaining solvent is removed under reduced pressure to obtain a free-flowing powder.
-
Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
Loading: The dry-loaded crude product is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The fractions are collected in separate test tubes.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
This protocol is suitable for purifying solid products.
Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: The crude solid product is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.[7]
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.[7][8]
-
Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.[7]
-
Drying: The purified crystals are dried under vacuum to remove any remaining solvent.
This protocol is particularly useful for removing acidic impurities like unreacted boronic acid.
Methodology:
-
Dissolution: The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate) and transferred to a separatory funnel.
-
Basic Wash: An aqueous solution of a weak base (e.g., saturated sodium bicarbonate) or a strong base (e.g., 1M sodium hydroxide) is added to the separatory funnel.[5][6]
-
Extraction: The funnel is stoppered and shaken vigorously, with periodic venting. The layers are allowed to separate.[6]
-
Separation: The aqueous layer is drained off. The organic layer is typically washed again with the basic solution to ensure complete removal of acidic impurities.
-
Washing: The organic layer is then washed with water and brine to remove any remaining base and to help break up emulsions.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or recrystallization if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. LabXchange [labxchange.org]
Managing the hydrolysis of 4-Hydroxyphenylboronic acid pinacol ester during reactions.
This guide provides researchers, scientists, and drug development professionals with comprehensive support for managing the hydrolysis of 4-Hydroxyphenylboronic acid pinacol ester during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a widely used reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The pinacol ester group protects the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.[3][4] However, this ester is susceptible to hydrolysis, where it reacts with water to revert to the free boronic acid and pinacol.[4][5][6] This hydrolysis can be problematic as it can lead to inconsistent reaction yields, the formation of byproducts, and difficulties in purification and analysis.[1][4][7]
Q2: Under what conditions does hydrolysis of this compound typically occur?
Hydrolysis is influenced by several factors:
-
pH: The rate of hydrolysis is significantly accelerated at physiological pH (around 7.4) and under basic or acidic conditions.[5][6] Many Suzuki-Miyaura coupling reactions are performed under basic conditions, which can promote in-situ hydrolysis to the active boronic acid species.[1][8][9]
-
Water Content: The presence of water, even in trace amounts in solvents or reagents, can lead to hydrolysis.[4]
-
Substituents: The electronic properties of substituents on the phenyl ring can affect the rate of hydrolysis. Electron-donating groups, like the hydroxyl group in this compound, can influence the stability of the ester.[5]
-
Temperature: Higher reaction temperatures can increase the rate of hydrolysis.
-
Silica Gel: Standard silica gel used for column chromatography can promote the hydrolysis of pinacol boronic esters.[10][11]
Q3: Is the hydrolysis of the pinacol ester always detrimental to my Suzuki-Miyaura coupling reaction?
Not necessarily. In many Suzuki-Miyaura reactions, the in-situ hydrolysis of the boronic acid pinacol ester to the corresponding boronic acid is a required step for the catalytic cycle to proceed.[1][8] The boronic acid is the active species that participates in the transmetalation step with the palladium catalyst.[9] However, uncontrolled or premature hydrolysis can lead to the degradation of the boronic acid through side reactions like protodeboronation or homocoupling, reducing the overall yield of the desired cross-coupled product.[12]
Q4: How can I minimize unwanted hydrolysis during my reaction workup and purification?
To minimize hydrolysis during workup and purification, consider the following:
-
Anhydrous Conditions: To the extent possible, use anhydrous solvents and reagents during the workup.
-
Aprotic Solvents: When preparing samples for analysis, using aprotic and non-aqueous diluents can help stabilize the pinacol ester.[13]
-
Modified Silica Gel: For column chromatography, use silica gel that has been treated with boric acid to reduce its Lewis basicity and suppress the hydrolysis of the pinacol ester.[11]
-
Rapid Purification: Minimize the time the compound is exposed to potentially hydrolytic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of coupled product | Premature hydrolysis and degradation of the boronic ester. The free boronic acid may be unstable under the reaction conditions. | • Ensure all reagents and solvents are anhydrous. • Use a less basic or non-aqueous base if compatible with the reaction. • Consider using a more stable boronic ester protecting group, such as an MIDA ester or a trifluoroborate salt.[3] |
| Incomplete hydrolysis to the active boronic acid. The pinacol ester itself may not be reactive enough under the chosen conditions. | • Add a controlled amount of water to the reaction mixture to facilitate in-situ hydrolysis. • Increase the reaction temperature if thermally permissible for the substrates. | |
| Formation of phenol byproduct (protodeboronation) | Hydrolysis to the boronic acid followed by cleavage of the C-B bond. This is often promoted by acidic conditions or elevated temperatures. | • Use milder reaction conditions (lower temperature, less acidic/basic). • Screen different palladium catalysts and ligands that favor cross-coupling over protodeboronation. |
| Inconsistent results between batches | Variable water content in reagents or solvents. This leads to inconsistent rates of hydrolysis. | • Standardize the source and handling of all reagents and solvents. • Use freshly distilled or commercially available anhydrous solvents. |
| Difficulty in purifying the product by column chromatography | On-column hydrolysis on silica gel. This leads to streaking and poor separation of the desired product from the hydrolyzed boronic acid and pinacol.[4] | • Use boric acid-treated silica gel for chromatography.[11] • Alternatively, use a different purification technique such as recrystallization or preparative HPLC with a suitable mobile phase. |
Quantitative Data on Hydrolysis
The rate of hydrolysis of phenylboronic pinacol esters is highly dependent on the pH and the substituents on the phenyl ring. The following table summarizes the stability of different phenylboronic pinacol esters in water and at physiological pH.
| Compound | Solvent/Buffer | Half-life (t½) | Time for Complete Hydrolysis |
| 4-amino-phenylboronic pinacol ester | 50 mM Sodium Phosphate (pH 7.4) | ~10 min | < 30 min |
| 4-hydroxy-phenylboronic pinacol ester | 50 mM Sodium Phosphate (pH 7.4) | ~3 hours | ~ 6 hours |
| 4-acetamido-phenylboronic pinacol ester | 50 mM Sodium Phosphate (pH 7.4) | ~5 hours | > 10 hours |
| 4-amino-phenylboronic pinacol ester | Deionized Water | Stable | > 24 hours |
| 4-hydroxy-phenylboronic pinacol ester | Deionized Water | Stable | > 24 hours |
| 4-acetamido-phenylboronic pinacol ester | Deionized Water | Stable | > 24 hours |
Data adapted from Achilli et al., Central European Journal of Chemistry, 2013.[5] This data indicates that hydrolysis is significantly faster at physiological pH compared to unbuffered water.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point. Optimization of the base, solvent, and catalyst is often necessary.
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Add the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) dissolved in a minimal amount of degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (preferably with boric acid-treated silica gel) or recrystallization.
Protocol 2: Preparation of Boric Acid-Treated Silica Gel for Column Chromatography
This protocol helps to prevent on-column hydrolysis of the pinacol ester.[11]
-
Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to the boric acid solution to form a slurry.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.
-
The boric acid-treated silica gel is now ready to be used for packing the column.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Role of hydrolysis in the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Hindered Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the Suzuki-Miyaura coupling of sterically demanding substrates.
Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and/or boronic acid is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings are a frequent challenge. The primary parameters to optimize are the ligand, the base, and the palladium precatalyst. Steric hindrance can significantly slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. It is crucial to switch to bulkier and more electron-rich ligands. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which facilitates the challenging oxidative addition and reductive elimination steps.[1]
-
Base Selection: The base plays a critical role in the transmetalation step. For hindered substrates, stronger bases are often required. However, the choice of base must be balanced to avoid side reactions.
-
Catalyst Precursor: The choice of palladium source and its activation can influence the reaction's success. Some precatalysts are designed to generate the active Pd(0) species more efficiently, which is particularly important for challenging couplings.
Q2: I am observing significant side products like protodeboronation and/or dehalogenation. How can these be minimized?
A2: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and dehalogenation (the replacement of the halide on the electrophile with a hydrogen atom) are common side reactions that reduce the yield of the desired product.
-
Minimizing Protodeboronation: This side reaction is often exacerbated by the presence of water and a strong base.[2] To mitigate it:
-
Use anhydrous solvents and reagents where possible.
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable than boronic acids.[2]
-
Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.
-
-
Minimizing Dehalogenation: This can occur after oxidative addition. To suppress it:
-
Ensure the reaction is conducted under a strictly inert atmosphere, as oxygen can promote this side reaction.
-
The choice of ligand and base can also influence the extent of dehalogenation. Screening different combinations may be necessary.
-
Q3: What are the most effective types of ligands for coupling highly hindered substrates, such as tetra-ortho-substituted biaryls?
A3: The synthesis of extremely hindered biaryls, like those with substituents at all four ortho positions, requires specialized ligands. The most successful ligands are typically bulky and electron-rich, which stabilize the palladium center and promote the difficult reductive elimination step.
-
Buchwald Ligands: Biaryl phosphine ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are highly effective for a wide range of sterically demanding substrates.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma donors that form very stable palladium complexes. They are particularly effective for coupling unreactive aryl chlorides and other challenging substrates.[3]
-
Specialized Ligands: Other ligands like BI-DIME and AntPhos have been specifically developed for extremely hindered Suzuki-Miyaura couplings and have shown excellent performance in the synthesis of tetra-ortho-substituted biaryls.[4][5]
Q4: How do I choose the optimal base and solvent for my hindered coupling reaction?
A4: The choice of base and solvent is highly interdependent and substrate-specific.
-
Bases: The primary role of the base is to facilitate transmetalation by forming a more reactive boronate species.[6]
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. For very hindered substrates, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[7]
-
Fluoride Bases: Bases such as CsF and KF can be effective, with the fluoride ion playing a role in activating the boronic acid.
-
-
Solvents: The solvent needs to solubilize the reagents and be compatible with the chosen base and temperature.
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[8]
-
Polar Aprotic Solvents: In some cases, polar aprotic solvents can influence the reaction's selectivity and rate.[9][10]
-
Aqueous Conditions: While often avoided to prevent protodeboronation, aqueous mixtures can sometimes be beneficial, particularly with water-soluble reagents.
-
Data on Reaction Component Performance
The following tables summarize quantitative data on the performance of different ligands and bases in Suzuki-Miyaura reactions involving hindered substrates.
Table 1: Comparison of Ligand Performance for Hindered Substrates
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |
| PPh₃ | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | K₂CO₃ | Toluene/H₂O | <10 |
| SPhos | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | K₃PO₄ | Toluene | 95 |
| XPhos | 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 98 |
| RuPhos | 2-Bromo-1,3-diisopropylbenzene | Mesitylboronic acid | K₃PO₄ | Toluene | 92 |
| IPr (NHC) | 2-Chloro-1,3,5-trimethylbenzene | 2-Isopropylphenylboronic acid | K₃PO₄ | Toluene | 78 |
| BI-DIME | 1-Bromo-2,4,6-triisopropylbenzene | 2,6-Dimethylphenylboronic acid | t-BuOK | Dioxane | >99 |
(Yields are representative and can vary based on specific reaction conditions.)[11]
Table 2: Comparison of Base Performance for a Hindered Coupling
| Base | Aryl Halide | Boronic Acid | Ligand | Solvent | Yield (%) |
| K₂CO₃ | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | SPhos | Toluene | 65 |
| K₃PO₄ | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | SPhos | Toluene | 95 |
| Cs₂CO₃ | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | SPhos | Toluene | 92 |
| CsF | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | SPhos | Dioxane | 85 |
| t-BuOK | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | SPhos | Dioxane | >99 |
(Reaction conditions: Pd(OAc)₂, ligand, base, solvent, heated. Yields are illustrative.)[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a general starting point and should be optimized for specific substrates.
-
Catalyst Pre-activation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar. Add a portion of the anhydrous reaction solvent (e.g., dioxane) and stir the mixture for 10-15 minutes at room temperature to form the active catalyst complex.[11]
-
Reagent Addition: To the reaction vessel containing the catalyst, add the aryl bromide (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq). Add the remaining volume of anhydrous, degassed solvent. The reaction mixture should be thoroughly purged with an inert gas (e.g., argon or nitrogen).[11]
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure cross-coupled product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low conversion rates with 4-Hydroxyphenylboronic acid pinacol ester
Welcome to the technical support center for 4-Hydroxyphenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered during its use in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments.
Q1: I am observing very low to no conversion of my starting materials. What are the primary factors I should investigate?
A1: Low conversion is a common issue in Suzuki-Miyaura coupling reactions. A systematic check of your reagents and reaction setup is the best approach. Here are the most critical points to verify:
-
Catalyst Activity: The heart of the reaction is the Palladium catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Degradation of the catalyst over time or exposure to oxygen can render it inactive.[2]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][2]
-
Troubleshooting Tip: Ensure your reaction vessel is properly sealed and degassed. This is typically achieved by several cycles of evacuating the vessel and backfilling with an inert gas like Argon or Nitrogen. Solvents should also be thoroughly degassed before use.[2]
-
-
Reagent Quality and Stability:
-
This compound: While pinacol esters are more stable than their corresponding boronic acids, they can still degrade over time.[2]
-
Aryl Halide: The purity of your coupling partner is essential. The reactivity trend is generally I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[2]
-
Troubleshooting Tip: Use fresh, high-purity reagents. If you suspect degradation of the boronic acid pinacol ester, consider purification or purchasing a new batch.
-
Q2: My reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts can significantly lower the yield of your desired product. The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic ester group is replaced by a hydrogen atom.[3] This is a major side reaction, especially with aqueous bases.[4]
-
Troubleshooting Strategies:
-
Choice of Base: The base is crucial for the reaction but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[2]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[2] Consider using anhydrous conditions if compatible with your specific reaction.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[2]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid/ester to form a biaryl byproduct (in this case, 4,4'-biphenol derivatives). This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][5]
Q3: How do I select the optimal combination of catalyst, base, and solvent for my reaction?
A3: The ideal conditions are highly dependent on the specific substrates you are using. However, some general guidelines can be followed. Optimization often requires screening several combinations.
-
Catalyst and Ligand: For challenging couplings, especially with less reactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[4]
-
Base: The base activates the boronic ester for transmetalation.[4] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] Stronger bases may be needed for less reactive partners, but can also increase side reactions.
-
Solvent: The solvent's role is to solubilize the reactants and catalyst.[6] Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base.[5] The choice of solvent can significantly impact reaction rate and yield.[6]
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent has a profound impact on the outcome of a Suzuki-Miyaura reaction. The following table summarizes key variables and common choices to guide your optimization efforts for reactions involving this compound.
| Parameter | Common Options | Considerations & Potential Impact on Yield |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(0) sources like Pd(PPh₃)₄ can be directly active. Pd(II) precatalysts require in-situ reduction. Inefficient reduction can lead to lower yields and homocoupling. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), dppf | Electron-rich and bulky ligands facilitate oxidative addition (especially for aryl chlorides) and reductive elimination, often leading to higher yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOH | Base strength and type affect the rate of transmetalation and can influence side reactions. K₃PO₄ is often effective for challenging couplings. Milder bases may reduce protodeboronation. |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | Affects solubility of reagents and catalyst stability. Aprotic polar solvents are common. The addition of water can aid base solubility but may increase protodeboronation. |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also promote catalyst decomposition and side reactions. |
| Aryl Halide (R-X) | R-I, R-Br, R-OTf, R-Cl | Reactivity order is I > Br > OTf >> Cl. Aryl chlorides are the most challenging coupling partners and require highly active catalyst systems. |
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A systematic workflow for troubleshooting low conversion.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for specific substrates and conditions.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (2-3 equiv.), and palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[4]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation and Poisoning in Suzuki Coupling Reactions with Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sulfur-containing compounds. Catalyst deactivation and poisoning by sulfur species are common obstacles that can lead to low yields, incomplete reactions, and catalyst inactivation. This guide offers insights into the mechanisms of poisoning, strategies to mitigate these effects, and protocols for catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction failing or giving low yields when using a substrate with a sulfur-containing functional group?
Palladium catalysts are highly susceptible to poisoning by sulfur compounds. The sulfur atom can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption, which blocks the active sites necessary for the catalytic cycle to proceed.[1] This strong interaction can lead to a significant decrease in catalytic activity or even complete deactivation of the catalyst.[1]
Q2: What is the underlying mechanism of palladium catalyst poisoning by sulfur compounds?
The primary mechanism involves the formation of strong dative bonds between the lone pair of electrons on the sulfur atom and the vacant d-orbitals of the palladium metal center. This can lead to the formation of stable palladium-sulfur complexes. In some cases, particularly with thiols, this can result in the formation of catalytically inactive palladium sulfide (PdS) species on the catalyst surface.
Q3: Are all sulfur-containing functional groups equally detrimental to the palladium catalyst?
No, the severity of catalyst poisoning depends on the nature of the sulfur-containing functional group. The general trend for the poisoning potential of common sulfur functionalities is as follows:
-
Thiols (-SH): These are among the most potent poisons for palladium catalysts due to the high affinity of the sulfur atom for palladium.[1] Unprotected thiols can completely shut down the catalytic activity.
-
Thioethers (R-S-R'): Thioethers are also known to be significant catalyst poisons, though generally less severe than thiols.
-
Thiophenes: The sulfur atom in a thiophene ring can coordinate to the palladium center and cause deactivation, though the effect can be less pronounced than with acyclic sulfides.[2]
-
Sulfoxides (R-S(=O)-R'): The oxygen atom in the sulfoxide group reduces the electron density on the sulfur atom, thereby decreasing its ability to coordinate to the palladium catalyst. While they can still have an inhibitory effect, it is generally less severe than that of thioethers.
-
Sulfones (R-S(=O)₂-R'): Sulfones are considered to have a much lower poisoning potential compared to other sulfur-containing groups. The sulfur atom in a sulfone is in a higher oxidation state and is sterically hindered by the two oxygen atoms, which significantly reduces its ability to bind to the palladium catalyst.[1]
Q4: What are the initial indicators of catalyst deactivation in my reaction?
Common signs of catalyst deactivation include:
-
The reaction starts but then stalls, leaving a significant amount of starting material.
-
The reaction requires higher catalyst loading or longer reaction times than similar reactions without sulfur-containing substrates.
-
A change in the color of the reaction mixture, such as the formation of palladium black, can indicate catalyst decomposition.
Q5: Can a sulfur-poisoned palladium catalyst be regenerated?
In some cases, yes. The regeneration of a sulfur-poisoned catalyst is often possible through oxidative treatments.[1] These methods aim to oxidize the adsorbed sulfur species into volatile sulfur oxides (SOx). However, complete regeneration is not always achievable and the effectiveness depends on the severity of the poisoning.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot common issues encountered during Suzuki coupling reactions with sulfur-containing compounds.
Problem 1: The reaction does not proceed at all.
Possible Cause: Severe catalyst poisoning, likely by an unprotected thiol or a high concentration of a potent sulfur-containing poison.
Solutions:
-
Protect the Thiol Group: If your substrate contains a free thiol (-SH) group, it is crucial to protect it before the Suzuki coupling. Common protecting groups for thiols that are stable under Suzuki conditions include acetyl or pivaloyl groups.
-
Increase Catalyst Loading: While not always the most efficient solution, a significant increase in the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) may help to overcome the poisoning effect, especially if the poison is present in small quantities.
-
Use a More Robust Catalyst System: Consider using specialized ligands that can enhance the stability and activity of the palladium catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes improve performance in the presence of catalyst poisons.
Problem 2: The reaction is sluggish and gives a low yield.
Possible Cause: Partial catalyst deactivation by a less potent sulfur-containing group (e.g., thiophene, thioether) or a low concentration of a strong poison.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can sometimes improve the reaction rate and final conversion.
-
Solvent: The choice of solvent can influence both the solubility of the reactants and the stability of the catalyst. Aprotic polar solvents like DMF or dioxane are commonly used.
-
Base: The strength and nature of the base can have a significant impact on the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
-
Slow Addition of the Sulfur-Containing Reagent: Adding the sulfur-containing coupling partner slowly over the course of the reaction can help to maintain a low instantaneous concentration of the poison, allowing the catalyst to function for a longer period.
-
Ligand Selection: Experiment with different phosphine ligands. Bulky and electron-donating ligands can sometimes stabilize the palladium catalyst and make it more resistant to poisoning.
Data Presentation
The following table provides a qualitative comparison of the poisoning potential of various sulfur-containing functional groups on palladium catalysts in Suzuki coupling reactions. Direct quantitative comparisons of Turnover Number (TON) and Turnover Frequency (TOF) across different studies are challenging due to variations in reaction conditions.
| Functional Group | Structure | Poisoning Potential | Notes |
| Thiol | R-SH | Very High | Strong coordination to Pd, can form inactive PdS. Protection is often necessary.[1] |
| Thioether | R-S-R' | High | Strong poison, but generally less severe than thiols. |
| Thiophene | Moderate to High | The sulfur heteroatom can coordinate to and poison the catalyst.[2] | |
| Sulfoxide | R-S(=O)-R' | Low to Moderate | Reduced poisoning ability due to the electron-withdrawing effect of the oxygen atom. |
| Sulfone | R-S(=O)₂-R' | Very Low | Generally considered to have a minimal poisoning effect due to the high oxidation state and steric hindrance of the sulfur atom.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Thiophene Derivative
This protocol is a general guideline for the Suzuki coupling of a bromothiophene with an arylboronic acid. Optimization of specific parameters may be required.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiophene derivative, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvents (toluene, ethanol, and water) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol describes a general method for the oxidative regeneration of a sulfur-poisoned heterogeneous palladium catalyst (e.g., Pd/C).
Materials:
-
Sulfur-poisoned palladium catalyst
-
Deionized water
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
After the reaction, filter the heterogeneous palladium catalyst and wash it thoroughly with a suitable organic solvent to remove any adsorbed organic residues.
-
Wash the catalyst with deionized water.
-
Suspend the washed catalyst in deionized water in a round-bottom flask with stirring.
-
Slowly add a 3-5% aqueous solution of hydrogen peroxide to the catalyst slurry at room temperature. Caution: The reaction can be exothermic.
-
Stir the mixture for 1-5 hours.
-
Filter the regenerated catalyst and wash it thoroughly with deionized water until the washings are neutral.
-
Dry the catalyst in an oven at 100-120 °C.
-
The regenerated catalyst can then be reused. The activity of the regenerated catalyst should be tested on a small scale first.
Mandatory Visualizations
Caption: Mechanism of Palladium catalyst poisoning by a sulfur compound.
Caption: Troubleshooting workflow for Suzuki coupling with sulfur compounds.
Caption: Relationship between the catalytic cycle and the deactivation pathway.
References
- 1. Intramolecular Catalyst Transfer on a Variety of Functional Groups between Benzene Rings in a Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
Strategies for minimizing byproducts in biaryl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in biaryl synthesis.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls. However, the formation of byproducts can often complicate product purification and reduce yields. This section addresses common issues encountered during this reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Homocoupling of Boronic Acid | 1. Oxidative homocoupling due to the presence of oxygen. 2. High reaction temperature promoting decomposition of the boronic acid. 3. Inappropriate choice of base or solvent. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer period. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Toluene, Dioxane, THF/H₂O). |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of water or protic solvents. 2. Extended reaction times or high temperatures. 3. Certain bases can promote this side reaction. | 1. Use anhydrous solvents and reagents. If a biphasic system is necessary, minimize the amount of water. 2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. 3. Use milder bases like K₃PO₄ or organic bases. |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor choice of ligand. 3. Insufficiently reactive aryl halide. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. For sterically hindered substrates, consider using bulky phosphine ligands like SPhos or XPhos. 3. If using an aryl chloride, a more active catalyst/ligand system may be required. Consider converting the aryl chloride to an aryl triflate or iodide. |
| Formation of Triphenylphosphine Oxide | 1. Oxidation of the phosphine ligand. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Use phosphine ligands that are more resistant to oxidation. |
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: How can I minimize the formation of homocoupling products of my aryl halide?
A1: Homocoupling of the aryl halide is less common than that of the boronic acid but can occur, especially at high catalyst loadings and temperatures. To minimize this, consider the following:
-
Lower the catalyst loading: Use the minimum amount of palladium catalyst necessary for the reaction to proceed efficiently.
-
Optimize the ligand: Some ligands are more prone to promoting reductive elimination from the diarylpalladium(II) intermediate, which can lead to homocoupling. Experiment with different ligands to find one that favors the cross-coupling pathway.
-
Control the temperature: Running the reaction at the lowest effective temperature can help to suppress this side reaction.
Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how does it affect byproduct formation?
A2: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Strong bases (e.g., NaOH, KOH): Can promote side reactions like protodeboronation and catalyst decomposition, especially at high temperatures.
-
Milder bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Are generally preferred as they are effective in promoting the desired reaction while minimizing side reactions. The choice of base should be optimized for the specific substrates being used.
Q3: My reaction is sluggish. Should I increase the temperature?
A3: While increasing the temperature can increase the reaction rate, it can also lead to the formation of byproducts through decomposition of reagents and catalysts. Before increasing the temperature, consider the following:
-
Catalyst and ligand choice: Ensure you are using an appropriate catalyst and ligand for your specific substrates. Sterically hindered or electron-rich aryl halides may require more specialized systems.
-
Solvent: The choice of solvent can have a significant impact on reaction kinetics. A solvent screen may be beneficial.
-
Reagent purity: Impurities in your starting materials or solvents can inhibit the catalyst.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 | Homocoupling < 5 |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 110 | 95 | Homocoupling < 3 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 88 | Protodeboronation ~7 |
Experimental Workflow: Minimizing Byproducts in Suzuki-Miyaura Coupling
Caption: Workflow for minimizing byproducts in Suzuki-Miyaura coupling.
Section 2: Stille Coupling
The Stille coupling offers a valuable alternative for biaryl synthesis, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling. However, the toxicity of organotin reagents and the removal of tin byproducts are significant concerns.
Troubleshooting Guide: Stille Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Homocoupling of Organostannane | 1. Presence of oxygen. 2. High reaction temperatures. | 1. Thoroughly degas all solvents and reagents. 2. Optimize the reaction temperature. |
| Incomplete Reaction | 1. Inactive catalyst. 2. Poorly reactive organostannane or aryl halide. | 1. Use a fresh batch of palladium catalyst. 2. The reactivity of the organostannane is crucial. Ensure it is pure. Consider the use of additives like Cu(I) salts or fluoride ions to facilitate transmetalation. |
| Difficulty Removing Tin Byproducts | 1. Tin oxides and halides are often insoluble and can complicate purification. | 1. Aqueous workup with a fluoride source (e.g., KF) can precipitate tin salts, which can then be filtered off. 2. Use of specific adsorbents or functionalized silica gels can aid in the removal of tin residues. |
Frequently Asked Questions (FAQs): Stille Coupling
Q1: How can I minimize the toxicity concerns associated with Stille coupling?
A1: While the toxicity of organotin compounds cannot be eliminated, careful handling and waste disposal procedures are essential.
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE).
-
Quench any residual organotin reagents before disposal.
-
Consider using stoichiometric amounts of the organostannane to minimize waste.
Q2: Are there any "tin-free" alternatives to the Stille coupling?
A2: Yes, several other cross-coupling reactions can be considered, each with its own advantages and disadvantages. The most common alternative is the Suzuki-Miyaura coupling. Other options include the Negishi coupling (using organozinc reagents) and the Hiyama coupling (using organosilicon reagents). The choice of reaction will depend on the specific substrates and functional group tolerance required.
Logical Flowchart: Decision Making for Biaryl Synthesis
Validation & Comparative
A Head-to-Head Battle of Boron: 4-Hydroxyphenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an in-depth comparison of 4-Hydroxyphenylboronic acid and its pinacol ester derivative, offering a clear perspective on their respective reactivity, stability, and practical handling, supported by experimental data.
At the heart of this comparison lies a fundamental trade-off between the inherent reactivity of the free boronic acid and the enhanced stability of its pinacol ester. 4-Hydroxyphenylboronic acid, with its unprotected hydroxyl groups on the boron atom, is generally the more reactive species in the catalytic cycle. Conversely, the pinacol ester serves as a protecting group, rendering the compound more stable and easier to handle, albeit sometimes at the cost of reduced reactivity.
The Reactivity-Stability Dichotomy
4-Hydroxyphenylboronic acid's higher reactivity can be attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this reactivity comes with a stability cost. Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.
On the other hand, 4-Hydroxyphenylboronic acid pinacol ester offers significantly greater stability.[1] It is a crystalline solid that is less prone to decomposition, making it easier to handle, purify by chromatography, and store for extended periods. This enhanced stability is a considerable advantage in multi-step syntheses and for applications in high-throughput screening. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters, including the pinacol variant, hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.
Quantitative Data Presentation: A Comparative Overview
The following table summarizes the key differences in performance between 4-Hydroxyphenylboronic acid and its pinacol ester, drawing on kinetic data from a closely related analogue (4-fluorophenylboronic acid) and typical reaction yields.
| Parameter | 4-Hydroxyphenylboronic Acid | This compound | Key Considerations |
| Relative Reactivity | Higher | Lower | The free boronic acid generally exhibits faster reaction kinetics. Kinetic studies on the analogous 4-fluorophenylboronic acid show a significantly faster rate of transmetalation compared to its pinacol ester.[2] |
| Reaction Yield | Can be high, but may be compromised by decomposition. A yield of up to 95% has been reported under optimized conditions.[3] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability. | The stability of the pinacol ester can lead to cleaner reactions and more consistent yields, especially in scaled-up processes. |
| Stability & Handling | Prone to oxidation and protodeboronation, requiring careful storage and handling. | Crystalline solid with enhanced stability, making it easier to store and handle.[1] | The pinacol ester is generally preferred for its longer shelf-life and ease of use. |
| Solubility | Generally soluble in polar aprotic solvents and aqueous bases. | Soluble in a wider range of organic solvents. | The choice of solvent can be influenced by the solubility of the specific boron reagent. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using both 4-Hydroxyphenylboronic acid and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with 4-Hydroxyphenylboronic Acid
This protocol is adapted from a reported synthesis of a biphenyl derivative.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol)
-
3 M Potassium carbonate (K₂CO₃) solution (1.7 mL)
-
Tetrahydrofuran (THF) (17 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, 4-Hydroxyphenylboronic acid, Pd(OAc)₂, and dppf.
-
Add THF to the vessel and stir the mixture.
-
Add the 3 M K₂CO₃ solution to the reaction mixture.
-
Heat the mixture to 67°C and stir for 20 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This is a general protocol based on standard Suzuki-Miyaura conditions for boronic esters.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (10 mL)
-
Ethanol (2 mL)
Procedure:
-
In a flask, dissolve the aryl halide and this compound in toluene and ethanol.
-
Add the 2 M Na₂CO₃ solution to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualization of Key Differences
The following diagrams illustrate the fundamental relationship between the two reagents and the typical experimental workflow.
References
Advantages of using pinacol esters over free boronic acids in Suzuki coupling.
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, widely employed in pharmaceutical, agrochemical, and materials science research. A critical choice in this reaction is the selection of the organoboron reagent. While free boronic acids have historically been the reagents of choice, their corresponding pinacol esters have gained significant traction. This guide provides a detailed comparison of the advantages of using pinacol esters over free boronic acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Stability vs. Reactivity Trade-Off
The fundamental difference between free boronic acids and their pinacol esters lies in a trade-off between stability and reactivity.[1][2] Free boronic acids are generally more reactive and can lead to faster reaction times in Suzuki coupling.[1][3][4] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2]
However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition through pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[1][5] This instability can negatively impact their shelf-life and lead to inconsistent reaction yields.[2][4][6]
Conversely, pinacol boronate esters offer significantly greater stability.[1][7][8] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods with a long shelf-life.[1][5][6][7] This enhanced stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[1] While this stability is advantageous, it can sometimes necessitate more forcing reaction conditions to achieve comparable reaction rates and yields to the parent boronic acid.[5]
Quantitative Performance Comparison
The following table summarizes the key performance differences between free boronic acids and pinacol boronic esters in Suzuki-Miyaura coupling reactions.
| Parameter | Free Boronic Acids | Pinacol Boronic Esters | Key Considerations & References |
| Reactivity | Generally higher, leading to faster reaction times.[1][3][4] | Generally lower, may require longer reaction times or more forcing conditions.[5][9] | The active transmetalating species for esters is debated; they may hydrolyze in situ to the more reactive boronic acid or undergo direct transmetalation.[1][9] |
| Stability | Moderate to low; susceptible to oxidation, protodeboronation, and trimerization to boroxines.[1][4][5][6] | High; generally stable to air, moisture, and have a long shelf-life.[5][7][8] | Pinacol esters are particularly advantageous for unstable substrates like 2-pyridyl moieties.[9] |
| Handling & Purification | Can be challenging to handle and purify due to potential decomposition.[5] | Typically crystalline solids, easy to handle and purify by standard methods like chromatography.[1][5][7][8] | Specialized chromatographic techniques, such as using boric acid-impregnated silica gel, can improve the purification of pinacol esters by reducing over-adsorption.[10][11][12] |
| Typical Reaction Time | 4 - 8 hours (representative).[5] | 12 - 18 hours (representative).[5] | Reaction times are highly substrate and condition dependent. |
| Typical Yield | 85 - 95% (representative).[5] | 80 - 90% (representative).[5] | Yields can be more reproducible with pinacol esters due to higher starting material purity and stability.[2] |
Experimental Protocols
Below are generalized, representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both a free boronic acid and a pinacol boronic ester.
General Protocol for Suzuki Coupling with a Free Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[13]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]
-
Base (e.g., K₂CO₃, 2.0 equiv)[14]
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)[14]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).[14]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Add the degassed solvent system via syringe.[14]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[14]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[14]
-
Upon completion, cool the reaction to room temperature.[14]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel.[14]
General Protocol for Suzuki Coupling with a Pinacol Boronic Ester
This protocol is a general guideline and may require optimization for specific substrates. The key difference often lies in the choice of base and potentially higher reaction temperatures or longer reaction times to facilitate the reaction of the less reactive ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or Toluene/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to a temperature typically between 80-120 °C, with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the product by flash column chromatography. For challenging separations of pinacol esters, a column prepared with boric acid-impregnated silica gel can be employed to prevent streaking and improve recovery.[10][11][12]
Logical Workflow for Reagent Selection
The decision to use a free boronic acid versus a pinacol ester is often guided by the specific requirements of the synthesis. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision tree for selecting between a free boronic acid and a pinacol ester.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Neopentyl Glycol and Ethylene Glycol Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to achieving desired outcomes. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronate esters are indispensable intermediates. Among the various diols used to form these esters, neopentyl glycol and ethylene glycol are common choices, each imparting distinct characteristics to the boronate ester that can significantly influence reaction efficiency, stability, and yield. This guide provides an objective comparison of neopentyl glycol and ethylene glycol boronate esters, supported by experimental data, to facilitate informed reagent selection.
The Stability-Reactivity Trade-Off
The selection between different boronate esters often revolves around a fundamental trade-off between stability and reactivity. Boronic acids, while generally more reactive, are often prone to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.[1][2] Boronate esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and can be stored for extended periods.[1][2]
Neopentyl glycol boronate esters are particularly noted for their high stability. The bulky neopentyl group provides steric hindrance around the boron atom, which protects the ester from hydrolysis and other degradation pathways.[3][4] This stability makes them highly suitable for multi-step syntheses and for use in anhydrous cross-coupling conditions, where they have been shown to lead to rapid reaction times and high yields.[3][5]
Ethylene glycol boronate esters , on the other hand, are generally considered to be more reactive than their neopentyl glycol counterparts. Kinetic studies on the crucial transmetalation step of the Suzuki-Miyaura reaction have shown that ethylene glycol boronate esters can transfer their organic group to the palladium center significantly faster than the parent boronic acid.[2][6] This enhanced reactivity can be advantageous in achieving rapid conversions.
Quantitative Performance Comparison
Direct, side-by-side comparisons of isolated yields for the same Suzuki-Miyaura reaction using pre-formed neopentyl glycol and ethylene glycol boronate esters under identical conditions are not extensively documented in single studies. However, kinetic data for the transmetalation step provides valuable insight into their relative performance.
| Boron Reagent | Relative Rate of Transmetalation | Comments | Reference |
| 4-Fluorophenylboronic Acid | 1.00 | Baseline for comparison. | [1] |
| Ethylene glycol 4-fluorophenylboronate | ~23 | Exhibits a significantly faster rate of transmetalation compared to the boronic acid. | [1][6] |
| Neopentyl glycol 4-fluorophenylboronate | ~0.25 (qualitative) | Shows a slower rate of transmetalation compared to the boronic acid in this specific study, which may be influenced by the reaction conditions. However, under anhydrous conditions with specific bases like TMSOK, they have been shown to lead to very fast and high-yielding reactions. | [1][5] |
| Pinacol 4-fluorophenylboronate | ~0.3 (qualitative) | Often used as a benchmark for stable boronate esters. | [6] |
Note: The relative rates are based on kinetic studies of the transmetalation step and may not directly correlate with isolated yields in all catalytic systems. The choice of catalyst, base, and solvent system can significantly influence the overall reaction outcome.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the preparation of boronate esters and their use in Suzuki-Miyaura cross-coupling reactions.
Preparation of Neopentyl Glycol Boronate Ester
A common method for the synthesis of neopentyl glycol boronate esters is the Dean-Stark azeotropic dehydration of a boronic acid with neopentyl glycol.[5]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene.
-
Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by observing the cessation of water collection.
-
After completion, cool the reaction mixture to room temperature.
-
The toluene is removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.[5]
Suzuki-Miyaura Coupling Using a Neopentyl Glycol Boronate Ester (Anhydrous Conditions)
This protocol highlights the use of a neopentyl glycol boronate ester under anhydrous conditions, which can lead to rapid and high-yielding cross-coupling.[5]
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl halide (1.0 equiv), the neopentyl glycol boronate ester (1.2 equiv), the palladium catalyst (e.g., Pd-P(t-Bu)3-G3, 2 mol %), and an anhydrous solvent such as THF.
-
In a separate flask, dissolve the base (e.g., potassium trimethylsilanolate (TMSOK), 1.4 equiv) in the anhydrous solvent.
-
Add the base solution to the reaction mixture at room temperature.
-
Stir the reaction for the required time (can be as short as 5 minutes to a few hours).[5]
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]
In Situ Formation and Coupling with Ethylene Glycol
Ethylene glycol can be used as an additive to generate the corresponding boronate ester in situ from tetrahydroxydiboron (bis-boronic acid).[7]
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., XPhos-Pd-G2, 1.5 mol %), a ligand (e.g., XPhos, 3 mol %), tetrahydroxydiboron (2.25 equiv), and a base (e.g., KOAc, 4.5 equiv).
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add the aryl halide (1.0 equiv), ethylene glycol, and a solvent (e.g., cyclopentyl methyl ether).
-
Heat the reaction mixture at the desired temperature until the borylation is complete.
-
Add the second aryl halide (the coupling partner) and continue heating until the cross-coupling is complete.[7]
-
Cool the reaction, perform an aqueous workup, and purify the product by standard methods.[7]
Visualizing the Processes
To better understand the workflows and structural differences, the following diagrams are provided.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison influencing stability and reactivity.
Conclusion
The choice between neopentyl glycol and ethylene glycol boronate esters in cross-coupling reactions is nuanced and depends on the specific requirements of the synthesis.
-
Neopentyl glycol boronate esters are the reagents of choice when high stability is paramount. Their resistance to hydrolysis makes them ideal for multi-step syntheses and compatible with a broad range of reaction conditions, including anhydrous protocols that can offer significant rate enhancements and high yields.[3][5]
-
Ethylene glycol boronate esters are advantageous when higher reactivity is desired to drive a reaction to completion, as suggested by their faster transmetalation rates.[1][6] They can be particularly useful when generated in situ, offering a streamlined one-pot borylation/cross-coupling procedure.[7]
Ultimately, the optimal choice will be determined by factors such as the stability of the coupling partners, the desired reaction conditions (aqueous vs. anhydrous), and the overall synthetic strategy. For challenging substrates or complex syntheses where reagent stability is critical, the robustness of neopentyl glycol boronate esters offers a significant advantage. For reactions where rapid conversion is the primary goal, the enhanced reactivity of ethylene glycol boronate esters may be beneficial. Empirical optimization of the reaction conditions for each specific substrate combination remains a crucial step in achieving the highest possible efficiency and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biaryl Synthesis: Comparing Suzuki-Miyaura Alternatives
For researchers, scientists, and drug development professionals, the creation of biaryl structures is a cornerstone of modern organic synthesis, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. While the Suzuki-Miyaura coupling has long been a dominant method due to its mild conditions and the stability of its organoboron reagents, several powerful alternatives offer distinct advantages in specific synthetic contexts. This guide provides an objective, data-driven comparison of the leading alternatives—Negishi, Stille, and Hiyama couplings—alongside the Suzuki-Miyaura reaction, to inform strategic decisions in biaryl synthesis.
This comparison will delve into the key performance indicators of each method, supported by experimental data for the synthesis of a model biaryl compound. Detailed experimental protocols and mechanistic diagrams are also provided to facilitate practical application and a deeper understanding of these transformative reactions.
At a Glance: A Comparative Overview of Cross-Coupling Methods
The choice of a cross-coupling method is a multifaceted decision, balancing factors such as functional group tolerance, reagent toxicity, operational simplicity, and cost. The following table provides a high-level comparison of the Suzuki-Miyaura reaction and its primary alternatives.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organozinc | Organostannane | Organosilane |
| Key Advantages | Low toxicity, air/moisture stable reagents, commercially available starting materials, environmentally benign byproducts. | High reactivity, excellent functional group tolerance, effective for sterically hindered substrates. | Air and moisture stable reagents, excellent functional group tolerance, no base required. | Low toxicity of silicon reagents, environmentally friendly, stable and easy-to-handle reagents. |
| Key Disadvantages | Requires a base, potential for protodeboronation of boronic acids. | Air and moisture sensitive organozinc reagents, preparation can be complex. | High toxicity of organotin reagents and byproducts, difficult removal of tin byproducts. | Requires an activating agent (e.g., fluoride or base), can have slower reaction rates. |
| Typical Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium(0) or Nickel(0) complexes | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Palladium(0) complexes |
Performance Data: Synthesis of 4-Methoxybiphenyl
To provide a quantitative comparison, this guide presents experimental data for the synthesis of 4-methoxybiphenyl from 4-bromoanisole and the corresponding organometallic partner for each coupling method. While direct side-by-side comparisons under universally optimized conditions are scarce in the literature, the following table collates representative data to illustrate the typical performance of each reaction.
| Coupling Method | Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [1][2] |
| Negishi | 4-Bromoanisole | Phenylzinc chloride | PdCl₂(dppf) (2) | - | - | THF | 65 | 12 | 95 | |
| Stille | 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 92 | |
| Hiyama | 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TBAF | THF | 60 | 24 | 88 |
Note: The data presented are representative examples and may not reflect fully optimized conditions for each reaction. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Reaction Mechanisms and Experimental Workflows
A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Negishi coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Hiyama coupling.
The general experimental workflow for these cross-coupling reactions follows a similar pattern, which is depicted in the diagram below.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are representative experimental protocols for the Negishi, Stille, and Hiyama cross-coupling reactions for the synthesis of a generic biaryl compound.
Negishi Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent, followed by the aryl halide.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane reagent (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane reagent to the mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Hiyama Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Organosilane reagent (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Fluoride source (e.g., TBAF, 1.5-2.0 mmol) or base (e.g., NaOH)
-
Solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the palladium catalyst, ligand, and aryl halide.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, followed by the organosilane reagent.
-
Add the fluoride source or base.
-
Heat the mixture to the specified temperature (typically 50-100 °C) and stir for the required time, monitoring by TLC or GC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion
The Suzuki-Miyaura coupling remains a highly versatile and widely used method for biaryl synthesis due to its operational simplicity and the low toxicity of its reagents. However, for specific applications, alternative cross-coupling reactions such as the Negishi, Stille, and Hiyama couplings offer significant advantages. The Negishi coupling is particularly valuable for its high reactivity and tolerance of a wide range of functional groups. The Stille coupling, despite the toxicity of the tin reagents, is also highly versatile and does not require a base. The Hiyama coupling presents a more environmentally friendly option due to the low toxicity of the silicon-based reagents. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired functional group compatibility, and considerations of cost and toxicity. A thorough understanding of the strengths and weaknesses of each of these powerful synthetic tools is essential for the modern synthetic chemist.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this reaction is the palladium catalyst, the choice of which profoundly influences yield, reaction kinetics, and overall process viability. This guide provides an objective comparison of commonly employed palladium catalyst systems, supported by experimental data, to facilitate informed catalyst selection for your specific synthetic needs.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in a Suzuki coupling reaction is a multifactorial equation, with the ligand, palladium precursor, and reaction conditions all playing critical roles. Below is a summary of the performance of various palladium catalyst systems in the benchmark coupling of 4-chlorotoluene and phenylboronic acid, a reaction often used to evaluate catalyst efficacy, especially for the challenging activation of aryl chlorides.[1]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Homogeneous Catalysts | ||||||||
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd(PPh₃)₄ | Not specified | 1,4-Dioxane | K₃PO₄ | 70-80 | 18-22 | 60-80 | Not specified | Not specified |
| Heterogeneous Catalyst | ||||||||
| 3% Pd/C | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON signifies greater catalyst longevity and efficiency.[1] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[1] Data is compiled and representative from multiple sources for comparison purposes.[1][2][3]
Key Observations:
-
Homogeneous Catalysts with Bulky Phosphine Ligands: Systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, developed by the Buchwald group, demonstrate exceptional activity, enabling very low catalyst loadings and high turnover numbers.[4][5] These ligands stabilize the catalytically active monoligated palladium(0) species, which is crucial for efficient oxidative addition.[4][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes, such as [Pd(IPr)(allyl)Cl], offer a robust alternative to phosphine ligands, often providing high stability and activity.
-
Palladacycles: These pre-catalysts exhibit extraordinary performance, achieving extremely high TON and TOF values even at ultra-low catalyst loadings, making them highly desirable for industrial applications where cost and metal contamination are significant concerns.[1]
-
Traditional Catalysts: While historically significant, catalysts like Pd(PPh₃)₄ often require higher temperatures and longer reaction times, particularly with less reactive aryl chlorides.[2]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the distinct advantage of easy separation and the potential for recycling, aligning with green chemistry principles.[3] However, in this comparison, its TON and TOF values are considerably lower than its homogeneous counterparts for this specific transformation.[1][3]
Experimental Protocols
Reproducibility is paramount in scientific research. The following provides a generalized experimental protocol for evaluating the efficiency of a palladium catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
This protocol is adapted from a comparative study of in-situ generated palladium-XPhos precatalysts.[6]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Palladium acetate - Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
Base (e.g., Potassium phosphate - K₃PO₄)
-
Anhydrous solvent (e.g., a mixture of methanol and tetrahydrofuran)
-
Internal standard for quantification (e.g., Naphthalene)
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the palladium source, ligand (if applicable), base, and arylboronic acid to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous solvent via syringe.
-
Add the aryl halide and the internal standard to the reaction vessel via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature for the specified duration.
Analysis:
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Determine the product yield by gas chromatography (GC) with a flame ionization detector (FID), using the internal standard for accurate quantification.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for setting up and analyzing a Suzuki-Miyaura coupling reaction for catalyst comparison.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Stability comparison of aryl boronic acids and their pinacol esters under various conditions
For researchers, scientists, and drug development professionals, the choice between using an aryl boronic acid or its corresponding pinacol ester can significantly impact the success of a synthetic route and the reliability of experimental outcomes. While both are indispensable reagents in modern chemistry, particularly for cross-coupling reactions, their stability profiles under various conditions differ substantially. This guide provides an objective comparison of their stability, supported by experimental insights, to aid in making informed decisions for your research.
The fundamental difference between aryl boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1] Aryl boronic acids are generally more reactive but are also more prone to decomposition.[1] Their conversion to pinacol esters is a common strategy to enhance stability, making them easier to handle, purify, and store.[1][2]
Comparative Stability Analysis
Pinacol esters exhibit markedly superior stability compared to aryl boronic acids across a range of conditions.[2] This enhanced stability is primarily due to the steric hindrance provided by the pinacol group, which protects the boron center from unwanted reactions.[2]
| Condition | Aryl Boronic Acid | Aryl Boronic Acid Pinacol Ester | Rationale for Difference |
| General Handling & Storage | Prone to decomposition on the benchtop under air.[3] Susceptible to dehydration, forming boroxine anhydrides.[4] | Generally stable, often crystalline solids that are easier to handle and store for extended periods.[1] | The pinacol group sterically protects the boron atom, inhibiting decomposition pathways.[2] |
| Hydrolytic Stability | Susceptible to protodeboronation, especially under aqueous basic conditions.[1] | More resistant to hydrolysis, but the esterification is a reversible process in the presence of water.[5] Hydrolysis can be significant at physiological pH.[6] | The boronic ester bond is more stable than the C-B bond in the free acid under certain aqueous conditions. |
| Oxidative Stability | Susceptible to oxidation.[1] At physiological pH, oxidation rates can be comparable to thiols.[7] | More resistant to oxidation than the corresponding boronic acid.[2] | The pinacol group provides a degree of protection against oxidative agents.[2] |
| Thermal Stability | Can be unstable at elevated temperatures, especially in the presence of aqueous base.[4] | Generally more thermally robust than the free boronic acids. | The ester linkage is typically more stable to heat than the free boronic acid functionality. |
| Chromatographic Stability | Can be difficult to purify by silica gel chromatography due to high polarity and potential for decomposition.[8] | Generally more amenable to silica gel chromatography, though on-column hydrolysis can be an issue.[8][9] | The less polar nature of the ester allows for better chromatographic behavior. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for evaluating the stability of drug substances and intermediates under stressed conditions.[10][11] The following are generalized protocols for assessing the stability of aryl boronic acids and their pinacol esters.
Hydrolytic Stability Assessment (pH Profiling)
Objective: To determine the rate of hydrolysis at different pH values.
Methodology:
-
Solution Preparation: Prepare stock solutions of the test compound (aryl boronic acid or pinacol ester) in an organic solvent like acetonitrile.
-
Stress Conditions: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining parent compound and the formation of degradation products (e.g., the corresponding boronic acid from the pinacol ester).[12]
Oxidative Stability Assessment
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
-
Solution Preparation: Prepare a solution of the test compound in a suitable solvent.
-
Stress Conditions: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.
-
Incubation: Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Time Points: Monitor the reaction progress over time by taking samples at regular intervals.
-
Analysis: Use HPLC or ¹H NMR spectroscopy to determine the percentage of the remaining starting material.[12]
Thermal Stability Assessment
Objective: To assess the stability of the compound at elevated temperatures.
Methodology:
-
Sample Preparation: Place the solid compound in a vial. For solution stability, dissolve the compound in a suitable solvent.
-
Stress Conditions: Expose the sample to a high temperature (e.g., 60°C, 80°C, or 110°C) for a defined period.[4]
-
Analysis: After the specified time, dissolve the solid sample (if applicable) and analyze both solid and solution samples by HPLC to quantify any degradation.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for the comparative stability testing of aryl boronic acids and their pinacol esters under forced degradation conditions.
Caption: The relationship between reactivity, stability, and interconversion of aryl boronic acids and their pinacol esters.
Conclusion
For applications requiring robust, easy-to-handle, and stable reagents, aryl boronic acid pinacol esters are the superior choice over their corresponding free boronic acids.[2] Their enhanced stability under various conditions makes them more reliable for multi-step syntheses, purification, and long-term storage.[1] However, it is crucial to be aware of their potential for hydrolysis, especially when working in aqueous media or during analytical procedures like RP-HPLC.[6][9] While free boronic acids offer higher reactivity, which can be advantageous in certain contexts, this comes at the cost of reduced stability.[1] The choice between these two classes of compounds should be guided by the specific requirements of the chemical transformation and the practical considerations of handling and storage. For particularly unstable systems, exploring alternative protecting groups like MIDA may be warranted.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. benchchem.com [benchchem.com]
Cost-benefit analysis of using 4-Hydroxyphenylboronic acid pinacol ester in synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is a critical decision that balances cost, stability, and reactivity. This guide provides a comprehensive cost-benefit analysis of 4-Hydroxyphenylboronic acid pinacol ester, a widely used reagent in Suzuki-Miyaura cross-coupling reactions, and compares it with its primary alternative, 4-Hydroxyphenylboronic acid.
Executive Summary: The Stability-Reactivity Trade-Off
The central theme in the comparison between 4-Hydroxyphenylboronic acid and its pinacol ester is the trade-off between stability and reactivity. 4-Hydroxyphenylboronic acid is generally more reactive, which can lead to faster reaction times and potentially higher yields under optimal conditions. However, it is also more prone to decomposition, such as protodeboronation and oxidation, which can impact its shelf-life and reproducibility.
Conversely, the pinacol ester offers significantly enhanced stability, making it easier to handle, store for extended periods, and purify.[1] This stability comes at the cost of slightly lower reactivity, which may necessitate longer reaction times or more forcing conditions. The pinacol ester is often the preferred reagent in complex, multi-step syntheses where reagent stability and purity are paramount.
Cost Comparison
A key consideration for any laboratory is the cost of reagents. The following table provides a comparative overview of the pricing for 4-Hydroxyphenylboronic acid and its pinacol ester from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| 4-Hydroxyphenylboronic acid | Sigma-Aldrich | 5g | $58.05 | $11.61 |
| 4-Hydroxyphenylboronic acid | Oakwood Chemical | 5g | $14.00 | $2.80 |
| 4-Hydroxyphenylboronic acid | Chem-Impex | 5g | $22.03 | $4.41 |
| This compound | Matrix Scientific | 5g | $35.00 | $7.00 |
| This compound | Matrix Scientific | 25g | $109.00 | $4.36 |
As the data indicates, the cost can vary significantly between suppliers. While the pinacol ester may have a higher initial cost per gram at smaller quantities, the price can become more competitive at larger scales. The free boronic acid is generally less expensive from some suppliers.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice between the boronic acid and its pinacol ester can influence the reaction's outcome.
| Feature | 4-Hydroxyphenylboronic Acid | This compound |
| Reactivity | Generally more reactive, leading to faster reaction rates.[1] | Less reactive, may require longer reaction times or higher temperatures.[1] |
| Stability | Prone to protodeboronation and oxidation, especially in solution. Can be difficult to purify. | Crystalline solid with excellent stability, facilitating easier handling, storage, and purification.[1] |
| Yield | Can provide high yields, but can be variable due to instability. | Often provides more consistent and reproducible yields due to higher purity and stability. |
| Solubility | Generally soluble in polar solvents. | Soluble in a wider range of organic solvents. |
Experimental Data
The following table presents experimental data for a Suzuki-Miyaura coupling reaction using 4-Hydroxyphenylboronic acid. While a directly comparable experiment for the pinacol ester under identical conditions was not found in the literature, a general protocol is provided for comparison.
| Aryl Halide | Boron Reagent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide (11a) | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1), dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | 64.7 | [2] |
| Aryl Halide (general) | This compound | PdCl₂(dppf) (0.1) | K₂CO₃ (2) | Toluene/H₂O | 85 | 4 | (Not specified) | [3] |
Experimental Protocols
Suzuki-Miyaura Coupling of an Aryl Bromide with 4-Hydroxyphenylboronic Acid[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.5 mmol, 207.2 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 16.6 mg)
-
Potassium carbonate (K₂CO₃, 5.0 mmol, 691 mg)
-
Tetrahydrofuran (THF), anhydrous (17 mL)
-
3 M aqueous K₂CO₃ solution (1.7 mL)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, 4-hydroxyphenylboronic acid, Pd(OAc)₂, and dppf.
-
Add the anhydrous THF to the flask.
-
Add the 3 M aqueous K₂CO₃ solution.
-
Stir the reaction mixture at 67 °C for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the chemical processes and decision-making involved, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for choosing between 4-hydroxyphenylboronic acid and its pinacol ester.
Conclusion
The choice between 4-Hydroxyphenylboronic acid and its pinacol ester is a nuanced one that depends on the specific priorities of the synthesis.
-
Choose 4-Hydroxyphenylboronic acid when:
-
Cost is a primary driver.
-
The reaction is a one-off synthesis where long-term reagent stability is not a major concern.
-
Maximizing the reaction rate is critical.
-
-
Choose this compound when:
-
High purity and stability are essential for reproducible results, particularly in multi-step syntheses or high-throughput screening.
-
Ease of handling and long-term storage are important.
-
A slightly longer reaction time or more forcing conditions are acceptable to ensure a cleaner reaction profile.
-
Ultimately, by understanding the cost-benefit trade-offs and the specific requirements of their synthetic route, researchers can make an informed decision to optimize their chemical transformations.
References
A Researcher's Guide to Validating the Purity and Identity of Synthesized Biaryl Compounds
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized biaryl compound's identity and purity is a critical, non-negotiable step. The structural integrity and absence of impurities are paramount for the reliability of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of the three cornerstone analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into their respective experimental protocols, present comparative performance data, and outline a logical workflow for the validation process.
Core Analytical Techniques: A Head-to-Head Comparison
The validation of a newly synthesized biaryl compound typically relies on a suite of analytical methods, as no single technique can provide all the necessary information. NMR spectroscopy is unparalleled for structural elucidation, while mass spectrometry provides precise molecular weight information, and HPLC is the gold standard for purity assessment.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For biaryl compounds, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and substitution patterns.
Experimental Protocol: ¹H NMR for a Synthesized Biaryl Compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried biaryl compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 or 500 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds (a longer delay is crucial for quantitative measurements)[5]
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to assign the protons to the biaryl structure.
-
For quantitative NMR (qNMR), which can be used for purity assessment, an internal standard of known purity and concentration is added to the sample, and specific, well-resolved signals of the analyte and the standard are compared.[4][6]
Mass Spectrometry (MS): Precise Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For synthesized biaryl compounds, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular weight, which in turn can be used to determine the elemental composition.[8][9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for a Biaryl Compound
-
Sample Preparation:
-
Prepare a dilute solution of the biaryl compound (typically 10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
The solvent should be of high purity to minimize background ions.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Common ionization techniques for biaryl compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for its soft ionization, which typically results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Acquire the mass spectrum in a high-resolution mode. Time-of-Flight (TOF) and Orbitrap are common high-resolution mass analyzers.[8]
-
-
Data Processing and Analysis:
-
Determine the accurate m/z of the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern. The high mass accuracy of HRMS (typically <5 ppm) significantly limits the number of possible elemental formulas.[10][11]
-
Compare the determined elemental composition with the expected formula of the synthesized biaryl compound.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a cornerstone technique for separating, identifying, and quantifying the components in a mixture.[1] For synthesized biaryl compounds, it is the most widely used method to determine purity by separating the target compound from any unreacted starting materials, byproducts, or degradation products.[3][12]
Experimental Protocol: HPLC Purity Analysis of a Biaryl Compound
-
Method Development:
-
Column Selection: A reversed-phase C18 column is a common starting point for aromatic compounds like biaryls.[13][14]
-
Mobile Phase Selection: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities.
-
Detector Wavelength: A UV detector is commonly used, and the wavelength should be set to the λmax of the biaryl compound to ensure maximum sensitivity.
-
-
Sample Preparation:
-
Prepare a stock solution of the biaryl compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration appropriate for the detector's linear range.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the prepared sample solution.
-
Run the analysis using the developed gradient method.
-
-
Data Processing and Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the biaryl compound based on the area percentage of the main peak relative to the total area of all peaks.
-
The limit of detection (LOD) and limit of quantification (LOQ) for impurities can be determined by injecting a series of diluted solutions.[15][16]
-
Quantitative Performance Comparison
The choice of analytical technique often depends on the specific information required, the available instrumentation, and the stage of the research or development process. The following tables summarize the key quantitative performance metrics for NMR, MS, and HPLC in the context of biaryl compound validation.
Table 1: Comparison of Key Performance Metrics
| Parameter | NMR Spectroscopy | Mass Spectrometry (HRMS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Structure & Connectivity | Molecular Weight & Elemental Composition | Purity & Quantification |
| Typical Sample Amount | 5-10 mg (standard), µg (with cryoprobe) | ng to µg | µg |
| Analysis Time per Sample | 5-15 minutes (¹H NMR) | < 5 minutes | 15-60 minutes |
| Data Interpretation | Requires expertise in spectral analysis | Relatively straightforward for molecular weight | Straightforward for purity assessment |
| Cost of Instrumentation | High | High | Medium |
| Cost per Sample | Low | Medium | Low |
Table 2: Technique-Specific Performance Data
| Technique | Key Performance Metric | Typical Value/Range |
| ¹H NMR | Chemical Shift Resolution | Dependent on spectrometer field strength (e.g., 400-900 MHz) |
| Quantitative Accuracy (qNMR) | >98% | |
| HRMS | Mass Accuracy | < 5 ppm |
| Resolution | 10,000 - 100,000 FWHM | |
| HPLC | Purity Determination | Area % |
| Limit of Detection (LOD) | 0.01% - 0.05% of main peak | |
| Limit of Quantification (LOQ) | 0.03% - 0.15% of main peak |
Workflow for Validating Synthesized Biaryl Compounds
A systematic workflow ensures that all necessary data for the comprehensive validation of a synthesized biaryl compound is collected and evaluated. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the synthesis, purification, and analytical validation of a biaryl compound.
Conclusion
The validation of synthesized biaryl compounds is a multi-faceted process that necessitates the synergistic use of NMR, MS, and HPLC. While NMR provides the definitive structural proof, HRMS confirms the elemental composition with high accuracy, and HPLC offers a robust and sensitive method for quantifying purity. By following a structured workflow and understanding the strengths and limitations of each technique, researchers can ensure the quality and integrity of their synthesized biaryl compounds, thereby fostering confidence in subsequent biological and medicinal chemistry studies.
References
- 1. veeprho.com [veeprho.com]
- 2. reddit.com [reddit.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 10. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 11. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaguru.co [pharmaguru.co]
A Head-to-Head Comparison of C-C Bond Formation Titans: Benchmarking the Suzuki Coupling
In the landscape of synthetic organic chemistry, the ability to forge carbon-carbon (C-C) bonds with precision and efficiency is paramount. Among the chemist's extensive toolkit, palladium-catalyzed cross-coupling reactions stand as pillars of modern synthesis, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, functional materials, and agrochemicals. The Suzuki-Miyaura coupling, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents, is often the go-to method. However, a comprehensive understanding of its performance relative to other stalwart C-C bond-forming reactions—namely the Heck, Stille, Sonogashira, and Negishi couplings—is crucial for rational reaction design and optimization.
This guide provides an objective comparison of these five preeminent cross-coupling reactions. We will delve into their quantitative performance, offering a clear-eyed view of their respective yields and efficiencies. Detailed experimental protocols for each key reaction are provided to serve as a practical resource for laboratory application. Furthermore, through visualizations of their catalytic cycles and a general experimental workflow, we aim to provide researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthetic tool for their specific needs.
Quantitative Performance Metrics: A Comparative Overview
The choice of a cross-coupling reaction is often dictated by factors such as yield, catalyst loading, reaction time, and substrate scope. The following table summarizes representative quantitative data for the Suzuki, Heck, Stille, Sonogashira, and Negishi couplings for the cross-coupling of an aryl bromide with a representative coupling partner. It is important to note that these values are illustrative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed.
| Reaction | Typical Aryl Halide | Typical Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | 1-5 | K₂CO₃ | Toluene/H₂O | 80-100 | 8-16 | ~85-95 |
| Heck Coupling | 4-Bromotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 1-5 | Et₃N | DMF | 100 | 12-24 | ~70-85 |
| Stille Coupling | 4-Bromotoluene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 1-5 | - | Toluene | 100 | 12-24 | ~80-90 |
| Sonogashira Coupling | 4-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-5 | Et₃N | THF | 25-65 | 2-6 | ~90-98 |
| Negishi Coupling | 4-Bromotoluene | Phenylzinc chloride | Pd(PPh₃)₄ | 1-5 | - | THF | 65 | 4-12 | ~85-95 |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for each of the five benchmarked cross-coupling reactions. These procedures are intended to serve as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: General Procedure
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling: General Procedure
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)
-
Solvent (e.g., DMF or ACN, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent, followed by the aryl halide, alkene, and base.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the precipitated salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling: General Procedure
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Solvent (e.g., Toluene or THF, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF.
-
Wash with water and brine, then dry the organic layer and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling: General Procedure
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Base (e.g., Et₃N or DIPEA, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the base, and finally the terminal alkyne.
-
Stir the reaction at room temperature or heat gently (typically 25-65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Negishi Coupling: General Procedure
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (1.1 mmol, 1.1 equiv, as a solution in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous solvent (e.g., THF, 5 mL)
Procedure:
-
To a flame-dried and argon-purged flask, add the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide to the flask.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (typically 50-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Mechanisms and Workflow
To further aid in the understanding of these powerful synthetic methods, the following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Influence of Boronic Acid Derivatives on Suzuki-Miyaura Reaction Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is paramount for efficient synthesis. The choice of the boronic acid derivative is a critical factor that significantly impacts reaction kinetics, particularly the rate-determining transmetalation step. This guide provides a comprehensive comparison of the kinetic performance of various boronic acid derivatives, supported by experimental data and detailed methodologies, to aid in the rational selection of reagents for accelerated and efficient carbon-carbon bond formation.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its broad applicability and the low toxicity of its boron-based reagents.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While the oxidative addition of the organic halide to the palladium(0) catalyst is often the rate-determining step, the nature of the organoboron species can profoundly influence the overall reaction rate by affecting the kinetics of the transmetalation step.[3][5]
Comparative Kinetic Data of Boronic Acid Derivatives
The rate of the transmetalation step is highly dependent on the structure of the boronic acid derivative. Studies have shown that both electronic and steric factors of the boron substituent play a crucial role. The following table summarizes the first-order rate constants for the formation of the cross-coupling product from various pre-transmetalation intermediates, providing a quantitative comparison of their relative reactivities. The data reveals that certain boronic esters can lead to significant rate enhancements compared to the parent arylboronic acid.[1]
| Entry | Boron Reagent | Rate Constant (k) x 10⁻³ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 0.578 ± 0.13 | 1.0 |
| 2 | Catechol arylboronic ester | 2.49 ± 0.15 | ~4.3 |
| 3 | Glycol boronic ester | 13.3 ± 0.70 | ~23.0 |
| 4 | Boroxine | 5.39 ± 0.07 | ~9.3 |
| 5 | α-Hydroxyisobutyrate boronic ester | 0.226 ± 0.31 | ~0.4 |
Note: The data presented is based on a study investigating pre-transmetalation intermediates and their rate of conversion to the cross-coupled product.[1]
Interestingly, attempts to measure the rates for pinacol and neopentyl boronic esters resulted in sigmoidal kinetic profiles, which could not be fitted to a simple first-order decay. However, it was observed that the pinacol and neopentyl boronic esters reacted at different rates to form the product (~5.5 and ~0.3 hours, respectively), while the arylboronic acid took approximately 1.2 hours.[1] This highlights the complex kinetic behavior that can arise from different boronic ester protecting groups.
Mechanistic Insights and the Catalytic Cycle
The Suzuki-Miyaura reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a Pd(II) species.[3] This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center.[4] This step is often facilitated by a base.[3] The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[3] Kinetic studies have shown that reductive elimination follows first-order kinetics.[3]
It has been a subject of discussion whether boronic esters hydrolyze to the corresponding boronic acid in situ before transmetalation. However, significant evidence from structural, kinetic, and computational investigations suggests that boronic esters can undergo transmetalation directly without prior hydrolysis.[1][2] The efficiency of this direct transmetalation is influenced by two key factors: the ability to create an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. Both of these are related to the electron density of the oxygen atoms in the boronic ester.[1][2]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of the reaction progress. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.[5][6]
General Procedure for Kinetic Analysis using ¹⁹F NMR Spectroscopy
This method is suitable when a fluorine-containing substituent is present in one of the coupling partners, allowing for straightforward monitoring of reactant consumption and product formation.
-
Sample Preparation: In an NMR tube, a solution of the pre-transmetalation palladium complex is prepared in a suitable deuterated solvent (e.g., THF-d₈) at a low temperature (e.g., -78 °C).
-
Reaction Initiation: The reaction is initiated by warming the NMR probe to the desired temperature (e.g., -30 °C).
-
Data Acquisition: ¹⁹F NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting material and the appearance of the product signal.
-
Data Analysis: The integration of the respective signals is used to determine the concentration of the species over time. The data is then fitted to an appropriate rate law (e.g., first-order) to determine the rate constant.
General Procedure for Kinetic Analysis using HPLC
HPLC is a versatile technique for monitoring reactions that do not have a convenient NMR handle.
-
Reaction Setup: The Suzuki-Miyaura reaction is set up in a reaction vessel under an inert atmosphere with controlled temperature. The reaction mixture typically includes the aryl halide, the boronic acid derivative, a palladium catalyst, a ligand, a base, and a suitable solvent.[5]
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time points.[5]
-
Quenching: The reaction in each aliquot is immediately quenched, for example, by adding a solution of a strong acid or by rapid cooling.
-
Analysis: The quenched samples are diluted and analyzed by HPLC to determine the concentrations of the starting materials and the product. An internal standard is often used for accurate quantification.[5]
-
Data Processing: The concentration data is plotted against time, and the initial rate is determined from the slope of the curve. This data can then be used to determine the reaction order and rate constant.[5]
Conclusion
The kinetic studies of Suzuki-Miyaura reactions reveal a significant dependence on the nature of the boronic acid derivative. While boronic acids are often more reactive, certain boronic esters, such as those derived from glycols, can exhibit remarkably enhanced reaction rates.[1] This guide provides a quantitative comparison and detailed methodologies to assist researchers in selecting the optimal boronic acid derivative and in designing robust kinetic experiments to further understand and optimize this powerful cross-coupling reaction for applications in research and drug development. The ability to tailor reaction kinetics through the judicious choice of reagents is a key strategy for improving the efficiency and practicality of organic synthesis.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Hydroxyphenylboronic Acid Pinacol Ester: A Step-by-Step Guide
Ensuring the safe and proper disposal of 4-Hydroxyphenylboronic acid pinacol ester is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its hazards and take appropriate safety measures. The substance is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side-shields or goggles[2].
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is necessary, especially when dealing with the powder form, to avoid inhalation[2].
-
Body Protection: A lab coat or other protective clothing to prevent skin contact[4].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][5].
Spill Response Protocol
In the event of a spill, follow these steps immediately to contain and clean the affected area:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Wear Appropriate PPE: Before cleaning, don the full personal protective equipment listed above.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean-Up: Carefully sweep or vacuum the spilled solid material[1][6]. Avoid actions that generate dust. Place the collected material into a suitable, labeled, and sealed container for disposal[7].
-
Decontaminate: Clean the spill area with soap and water once the solid material has been removed.
-
Dispose of Cleaning Materials: All materials used for cleanup (e.g., wipes, gloves) should be placed in the hazardous waste container along with the spilled chemical.
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be handled as hazardous waste and conducted in accordance with all local, regional, and national regulations[1].
-
Waste Collection:
-
Collect all waste, including unused product and any material contaminated with the chemical, in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal:
-
Professional Disposal:
-
Container Disposal:
Safety and Hazard Data Summary
For quick reference, the key quantitative and qualitative safety data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 269409-70-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇BO₃ | [2][10] |
| Molecular Weight | 220.07 g/mol | [2][11] |
| Appearance | Solid | [2] |
| Melting Point | 113-117 °C | [2] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 4-羟基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. clearsynth.com [clearsynth.com]
- 11. This compound(269409-70-3) 1H NMR [m.chemicalbook.com]
Personal protective equipment for handling 4-Hydroxyphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxyphenylboronic acid pinacol ester (CAS No: 269409-70-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4]
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to minimize exposure and ensure safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][6] | To protect eyes from dust particles and splashes which can cause serious irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber) should be worn.[5][7] Gloves must be inspected before use and changed immediately if contaminated.[6][8] | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][9] | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4][6] | To prevent respiratory tract irritation from inhalation of dust.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Emergency Procedures
| Incident | First Aid Measures |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| In case of skin contact | Wash with soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| If inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If swallowed | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Spill | Evacuate non-essential personnel. Ensure the area is well-ventilated. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Method: Do not pour waste down the drain.[5] Dispose of contents/container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11]
Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.fi [fishersci.fi]
- 4. 4-ヒドロキシフェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.es [fishersci.es]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
